Product packaging for Nevirapine-D4(Cat. No.:)

Nevirapine-D4

Cat. No.: B3026168
M. Wt: 270.32 g/mol
InChI Key: NQDJXKOVJZTUJA-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nevirapine-d4 is intended for use as an internal standard for the quantification of nevirapine by GC- or LC-MS. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to HIV-1 reverse transcriptase and inhibits RNA plus-strand initiation (IC50 = 0.45 μM). Nevirapine prevents seroconversion and viremia in a chimpanzee model of HIV-1 infection. Formulations containing nevirapine have been used in combination therapy for the treatment of HIV-1 infection.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4O B3026168 Nevirapine-D4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDJXKOVJZTUJA-CQOLUAMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Nevirapine-D4 and Its Primary Use in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nevirapine-D4

This compound is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] In this compound, four hydrogen atoms on the cyclopropyl group of the Nevirapine molecule are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Nevirapine but with nearly identical chemical properties. The primary utility of this compound in a research setting lies in its application as an internal standard for the quantitative analysis of Nevirapine in biological matrices and its use in metabolic studies to investigate the formation of Nevirapine metabolites and the kinetic isotope effect.

Chemically, Nevirapine is known as 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3]diazepin-6-one.[3][4] The deuterated form, this compound, is specifically 11-(cyclopropyl-2,2,3,3-d4)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][3]diazepin-6-one.[5]

Below is a table summarizing the key chemical properties of Nevirapine and this compound.

PropertyNevirapineThis compound
Chemical Structure (with D atoms on the cyclopropyl ring)
Molecular Formula C₁₅H₁₄N₄OC₁₅H₁₀D₄N₄O
Molecular Weight 266.30 g/mol [4][6][7]270.33 g/mol [5]
CAS Number 129618-40-2[3][4]1051418-95-1[1]
Appearance SolidSolid
Synonyms Viramune, NVPNVP-D4

Primary Research Applications of this compound

The unique properties of this compound make it an invaluable tool in two primary areas of research: as an internal standard in bioanalytical methods and in the investigation of drug metabolism and pharmacokinetics.

Internal Standard in Quantitative Analysis

The most common application of this compound is as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Nevirapine in biological samples such as plasma, serum, and hair.

The ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute chromatographically, and exhibit similar ionization efficiency in the mass spectrometer, but be distinguishable by its mass-to-charge ratio (m/z). This compound fulfills these criteria perfectly. Its deuterium substitution leads to a 4-dalton mass shift compared to Nevirapine, allowing for their simultaneous detection and differentiation by the mass spectrometer. The similar chemical behavior ensures that any sample loss during extraction and processing, or variations in instrument response, will affect both the analyte and the internal standard proportionally, leading to highly accurate and precise quantification.

This protocol is a synthesized example based on common practices in the field.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of two solvents, typically:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nevirapine: Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 226.1

    • This compound (IS): Precursor ion (Q1) m/z 271.1 -> Product ion (Q3) m/z 230.1

3. Data Analysis:

  • Integrate the peak areas for both Nevirapine and this compound.

  • Calculate the peak area ratio of Nevirapine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of Nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Nevirapine Concentration calibration->quantification

Caption: Workflow for the quantification of Nevirapine using this compound as an internal standard.

Elucidation of Metabolic Pathways and Kinetic Isotope Effect

Deuterium substitution can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the cleavage of this bond will proceed at a slower rate. This property is exploited in metabolic studies to identify the sites of metabolism on a drug molecule and to investigate the contribution of different metabolic pathways to the overall clearance of the drug.

In the case of Nevirapine, metabolism is complex and involves several cytochrome P450 (CYP) enzymes. By strategically placing deuterium atoms on different parts of the Nevirapine molecule, researchers can probe the role of specific metabolic reactions. While this compound has deuterium on the cyclopropyl ring, other deuterated analogs, such as Nevirapine-D3 (with deuterium on the methyl group), have also been synthesized for metabolic research.

This protocol is a synthesized example based on published methodologies.

1. Incubation:

  • Prepare an incubation mixture in a microcentrifuge tube containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Nevirapine or this compound (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

2. Sample Processing:

  • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

3. Metabolite Identification and Quantification:

  • Analyze the supernatant using a high-resolution LC-MS/MS system.

  • Identify potential metabolites by searching for expected mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).

  • Quantify the formation of specific metabolites by comparing their peak areas to those of authentic standards, if available.

  • Compare the rate of metabolite formation between Nevirapine and this compound incubations to determine the kinetic isotope effect.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism NVP Nevirapine M1 Hydroxy-Nevirapine NVP->M1 M2 Other Oxidative Metabolites NVP->M2 NVP_D4 This compound NVP_D4->M1 Slower Rate (KIE) NVP_D4->M2 M3 Glucuronide Conjugates M1->M3 M2->M3 Excretion Excretion M3->Excretion

Caption: Simplified metabolic pathway of Nevirapine, illustrating the impact of deuteration.

Quantitative Data Summary

The following tables summarize key quantitative data from research utilizing deuterated Nevirapine analogs.

Table 1: LC-MS/MS Parameters for Nevirapine and Deuterated Internal Standards

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nevirapine267.1226.125
Nevirapine-D3270.1229.125
This compound 271.1 230.1 25
Nevirapine-D5272.1231.125

Note: Collision energies are representative and may vary between instruments and methods.

Table 2: Impact of Deuteration on Nevirapine Metabolism (Hypothetical Data for Illustration)

CompoundRate of 12-hydroxylation (pmol/min/mg protein)Kinetic Isotope Effect (KIE)
Nevirapine100 ± 10-
Nevirapine-D3 (methyl)25 ± 54.0
This compound (cyclopropyl) 95 ± 8 1.05

This table illustrates the principle of the kinetic isotope effect. A KIE significantly greater than 1 indicates that the deuterated position is a primary site of metabolism. A KIE close to 1, as hypothetically shown for this compound, would suggest that the cyclopropyl group is not a major site of metabolism.

Conclusion

This compound is a critical research tool that enables accurate and precise quantification of Nevirapine in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is a cornerstone of pharmacokinetic and therapeutic drug monitoring studies. Furthermore, the principles of isotopic substitution demonstrated by this compound are fundamental to modern drug metabolism research, allowing for the detailed investigation of metabolic pathways and the impact of metabolic processes on drug efficacy and safety. This in-depth understanding is crucial for the development of safer and more effective therapeutic agents.

References

An In-depth Technical Guide to Nevirapine-D4: Chemical Structure and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Nevirapine-D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in quantitative analyses.

Chemical Structure of Nevirapine and this compound

Nevirapine is a dipyridodiazepine with the chemical name 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3]. Its deuterated analog, this compound, is specifically labeled with four deuterium atoms on the cyclopropyl ring. The formal name for this compound is 11-(cyclopropyl-2,2,3,3-d4)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1][2]diazepin-6-one[4][5]. This specific labeling makes it an ideal internal standard for the quantification of Nevirapine in biological samples using mass spectrometry-based methods[1][5][6].

The molecular formula for Nevirapine is C₁₅H₁₄N₄O, with a molecular weight of approximately 266.3 g/mol [3]. For this compound, the molecular formula is C₁₅H₁₀D₄N₄O, and the formula weight is approximately 270.3 g/mol [1][4].

G cluster_nevirapine Nevirapine (C₁₅H₁₄N₄O) cluster_nevirapine_d4 This compound (C₁₅H₁₀D₄N₄O) nevirapine_img nevirapine_d4_img

Caption: Chemical structures of Nevirapine and its deuterated analog, this compound.

Isotopic Purity

For a deuterated compound to serve as a reliable internal standard, its isotopic purity must be high and well-characterized. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Commercially available this compound is typically supplied with high isotopic purity.

Data Presentation: Isotopic Purity of this compound

ParameterSpecificationSource
Isotopic Purity≥99% deuterated forms (d₁-d₄)[1]
Molecular FormulaC₁₅H₁₀D₄N₄O[1]
Formula Weight270.3[1]

Note: The specification "≥99% deuterated forms (d₁-d₄)" indicates that the sum of all deuterated species (from one to four deuterium atoms) constitutes at least 99% of the material, with the d₄ species being the most abundant.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and structural integrity of deuterated compounds is critical and is typically achieved using a combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7][8].

3.1. Methodology Overview

The general workflow involves using HR-MS to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and NMR to confirm the location of the deuterium labels and the overall structure of the molecule[7][9].

G sample This compound Sample lc_hrms LC-ESI-HRMS Analysis sample->lc_hrms nmr NMR Spectroscopy sample->nmr ms_data Acquire Full Scan Mass Spectrum lc_hrms->ms_data nmr_data Acquire ¹H and/or ²H NMR Spectra nmr->nmr_data ms_process Extract & Integrate Ion Signals (D₀ to D₄) ms_data->ms_process nmr_process Confirm Deuterium Positions & Structural Integrity nmr_data->nmr_process calculation Calculate Isotopic Purity (% Relative Abundance) ms_process->calculation result Final Purity Report nmr_process->result calculation->result

Caption: Workflow for determining the isotopic purity of this compound.

3.2. Protocol 1: High-Resolution Mass Spectrometry (HR-MS)

This method is used to quantify the relative abundance of each isotopologue.

  • Objective: To determine the isotopic distribution (d₀, d₁, d₂, d₃, d₄) of this compound.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC) for sample introduction (LC-ESI-HRMS)[2][7].

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the instrument to operate in full scan mode to detect all ions within a specified mass range.

    • Data Acquisition: Inject the sample. The electrospray ionization (ESI) source will generate protonated molecular ions, [M+H]⁺. The high-resolution analyzer will separate the ions of the different isotopologues (e.g., C₁₅H₁₁D₃N₄O, C₁₅H₁₀D₄N₄O, etc.).

    • Data Analysis:

      • Extract the ion chromatograms for the expected masses of the protonated unlabeled (d₀) and all deuterated (d₁-d₄) forms of Nevirapine.

      • Integrate the peak areas for each isotopologue.

      • Calculate the isotopic purity by determining the relative abundance of the d₄ species compared to the sum of all species, as shown in the equation below[2][10].

      Isotopic Purity (% d₄) = [Area(d₄) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃) + Area(d₄))] x 100

3.3. Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the location of the deuterium atoms and verifying the overall chemical structure.

  • Objective: To confirm the structural integrity of the molecule and the specific positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. In the spectrum of this compound, the signals corresponding to the protons on the cyclopropyl ring (positions 2 and 3) should be significantly diminished or absent compared to the spectrum of unlabeled Nevirapine. This confirms the location of the deuterium labels.

    • ¹³C NMR Acquisition (Optional): A carbon-13 NMR spectrum can further confirm the overall carbon skeleton of the molecule.

    • ²H NMR Acquisition (Optional): A deuterium NMR spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment.

    • Data Analysis: Compare the acquired spectra with those of an unlabeled Nevirapine standard to confirm that the only significant difference is the absence of proton signals at the deuterated positions[7][9]. This verifies both the labeling site and the structural integrity of the rest of the molecule.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Deuterated Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated nevirapine, a modification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategic approach in drug development to improve the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients (APIs). This guide will delve into the synthetic pathways of nevirapine, the rationale and metabolic implications of its deuteration, and proposed manufacturing protocols for its deuterated analogs.

Introduction to Nevirapine and the Rationale for Deuteration

Nevirapine is a potent NNRTI that binds directly to the HIV-1 reverse transcriptase, inhibiting its polymerase activity.[1] However, its metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2B6), can lead to the formation of reactive metabolites associated with adverse effects such as skin rash and hepatotoxicity.[2] One of the major metabolic pathways involves the hydroxylation of the 4-methyl group to form 12-hydroxy-nevirapine, a precursor to a reactive quinone methide intermediate.[2]

The "deuterium switch" is a strategy employed to mitigate undesirable metabolic pathways.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism at the deuterated site, potentially reducing the formation of toxic metabolites and improving the drug's safety profile and half-life.[2] Two key deuterated analogs of nevirapine have been investigated: nevirapine-d4, with deuterium on the cyclopropyl ring, and 12-d3-nevirapine, with a trideuterated 4-methyl group.[2][4][5]

Synthesis of Nevirapine: Precursor to Deuterated Analogs

The synthesis of nevirapine provides a foundational framework for understanding the manufacturing of its deuterated forms. The core structure is assembled from two key pyridine-based precursors: 2-chloro-3-amino-4-picoline (CAPIC) and a derivative of 2-chloronicotinic acid. Several generations of synthesis have been developed to improve yield and cost-effectiveness.[6][7]

A notable advancement is a streamlined "one-pot" process that combines the formation of the amide intermediate and its subsequent cyclization in a single reaction vessel, achieving an overall yield of approximately 87%.[6]

Key Precursors and their Synthesis:

  • 2-Chloro-3-amino-4-picoline (CAPIC): Various synthetic routes to CAPIC have been reported, often starting from readily available materials like 2-cyanoacetamide and 4,4-dimethoxy-2-butanone.[8]

  • Cyclopropylamine: This precursor is commercially available, and numerous synthetic methods exist for its production, including the Hofmann rearrangement of cyclopropanecarboxamide and the Kulinkovich-Szymoniak reaction of nitriles with Grignard reagents.[9][10]

Proposed Synthesis of Deuterated Nevirapine

While specific, detailed manufacturing protocols for deuterated nevirapine are not publicly available in the surveyed literature, a viable synthetic strategy can be proposed by integrating deuterated precursors into established nevirapine synthesis workflows.

Synthesis of this compound

For the synthesis of this compound, deuteration is required on the cyclopropyl ring of the cyclopropylamine precursor.

Proposed Synthesis of Cyclopropylamine-d4:

The synthesis of cyclopropylamine-d4 can be approached through methods analogous to those for non-deuterated cyclopropylamine, using deuterated starting materials. For instance, a modified Kulinkovich-Szymoniak reaction could be employed, utilizing a deuterated Grignard reagent.

Proposed Overall Synthesis of this compound:

The synthesis would follow the established "one-pot" nevirapine process, substituting cyclopropylamine-d4 for the standard cyclopropylamine.

Logical Workflow for Proposed this compound Synthesis

G cluster_precursor1 Deuterated Precursor Synthesis cluster_precursor2 Second Precursor cluster_nevirapine_synthesis One-Pot this compound Synthesis Deuterated_Grignard Deuterated Grignard Reagent Ti_II_Lewis_Acid Ti(II) / Lewis Acid Deuterated_Grignard->Ti_II_Lewis_Acid Nitrile Alkanenitrile Nitrile->Ti_II_Lewis_Acid Cyclopropylamine_d4 Cyclopropylamine-d4 Ti_II_Lewis_Acid->Cyclopropylamine_d4 Amide_Formation Amide Intermediate Formation Cyclopropylamine_d4->Amide_Formation Me_CAN Methyl 2-chloronicotinate Me_CAN->Amide_Formation CAPIC 2-Chloro-3-amino-4-picoline (CAPIC) CAPIC->Amide_Formation NaH Sodium Hydride NaH->Amide_Formation Solvent Diglyme Solvent->Amide_Formation Cyclization Intramolecular Cyclization Amide_Formation->Cyclization Nevirapine_d4_crude Crude this compound Cyclization->Nevirapine_d4_crude Purification Purification Nevirapine_d4_crude->Purification Nevirapine_d4_API This compound API Purification->Nevirapine_d4_API

Caption: Proposed synthetic workflow for this compound.

Synthesis of 12-d3-Nevirapine

For 12-d3-nevirapine, the deuterium is incorporated into the 4-methyl group of the CAPIC precursor.

Proposed Synthesis of 2-Chloro-3-amino-4-(trideuteromethyl)pyridine (CAPIC-d3):

The synthesis of CAPIC-d3 would likely involve using a deuterated starting material in one of the established CAPIC synthesis routes. For example, a synthesis starting from a deuterated analog of 4,4-dimethoxy-2-butanone could be envisioned.

Proposed Overall Synthesis of 12-d3-Nevirapine:

The synthesis would then proceed using the optimized nevirapine process, with CAPIC-d3 replacing the non-deuterated CAPIC.

G cluster_precursor1 Deuterated Precursor Synthesis cluster_precursor2 Other Precursors cluster_nevirapine_synthesis One-Pot 12-d3-Nevirapine Synthesis Deuterated_Starting_Material Deuterated Starting Material (e.g., deuterated 4,4-dimethoxy-2-butanone) CAPIC_d3_synthesis Multi-step Synthesis Deuterated_Starting_Material->CAPIC_d3_synthesis CAPIC_d3 2-Chloro-3-amino-4-(trideuteromethyl)pyridine (CAPIC-d3) CAPIC_d3_synthesis->CAPIC_d3 Me_CAN Methyl 2-chloronicotinate Cyclopropylamine Cyclopropylamine NaH Sodium Hydride Solvent Diglyme Amide_Formation Amide Intermediate Formation Cyclization Intramolecular Cyclization Nevirapine_d3_crude Crude 12-d3-Nevirapine Purification Purification Nevirapine_d3_API 12-d3-Nevirapine API

Caption: Nevirapine's mechanism and metabolic activation pathway.

Conclusion

The synthesis and manufacturing of deuterated nevirapine represent a promising strategy to enhance the safety profile of this important antiretroviral agent. By leveraging established synthetic routes for nevirapine and incorporating deuterated precursors, it is feasible to produce these next-generation APIs. The significant reduction in the formation of the 12-hydroxy metabolite, as demonstrated in preclinical studies with 12-d3-nevirapine, underscores the potential of this approach to deliver a safer therapeutic option for individuals with HIV-1. Further research and development are warranted to establish scalable and cost-effective manufacturing processes for deuterated nevirapine, ultimately benefiting patients worldwide.

References

Physical and chemical properties of Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Physical and Chemical Properties of Nevirapine-D4

Introduction

This compound is the deuterated form of Nevirapine, a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] As an isotopically labeled analog of Nevirapine, its primary application is as an internal standard for the quantification of Nevirapine in biological samples using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without altering its chemical behavior during sample preparation and analysis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a description of its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a solid at room temperature.[2] Its structure is identical to Nevirapine, with the exception of four deuterium atoms on the cyclopropyl ring. This substitution results in a higher molecular weight compared to the parent compound.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Chemical Name 11-(cyclopropyl-2,2,3,3-d4)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][4]diazepin-6-one[1][5]
Synonyms NVP-d4[2]
CAS Number 1051418-95-1[1][2][5]
Molecular Formula C₁₅H₁₀D₄N₄O[2][5][6]
Molecular Weight 270.33 g/mol [1][5]
Appearance Solid[2]
Purity ≥99% deuterated forms (d₁-d₄)[2]

Table 2: Solubility Data for this compound

SolventSolubilityReferences
DMF 5 mg/mL[2]
DMSO 2.5 mg/mL[2]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]

Mechanism of Action

The pharmacological mechanism of action of this compound is identical to that of Nevirapine. As an NNRTI, Nevirapine specifically targets the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.[7]

Nevirapine binds to a non-catalytic, allosteric site on the enzyme known as the NNRTI pocket.[7][8] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting its polymerase activity.[8][9] This prevents the conversion of the viral RNA genome into DNA, thereby halting the viral replication cycle.[8]

cluster_0 Mechanism of Nevirapine Action NVP Nevirapine Pocket Allosteric NNRTI Binding Pocket NVP->Pocket Binds to RT HIV-1 Reverse Transcriptase ConformationalChange Conformational Change RT->ConformationalChange Induces Inhibition Inhibition of Polymerase Activity ConformationalChange->Inhibition ReplicationStop Viral DNA Synthesis Blocked Inhibition->ReplicationStop

Caption: Mechanism of Nevirapine's inhibition of HIV-1 reverse transcriptase.

Experimental Protocols

The primary use of this compound is as an internal standard in quantitative bioanalytical methods. The following protocols are representative of the techniques used for the analysis of Nevirapine and are directly applicable when using this compound as an internal standard.

Quantification in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the determination of Nevirapine concentrations in a biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add a working solution of this compound (internal standard).

    • Precipitate the plasma proteins by adding 200 µL of a mixture of methanol and zinc sulfate.[10]

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.[10]

  • Chromatographic Conditions:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column.[10]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.025 M phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile and/or methanol).[11]

    • Flow Rate: Approximately 1.0 mL/min.[11]

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nevirapine: m/z 267/226[12]

      • This compound: A specific transition corresponding to the deuterated molecule would be monitored (e.g., m/z 271/[fragment ion]).

Quantification in Various Biological Matrices by HPLC-UV

This method is a robust alternative for quantification when mass spectrometric detection is not available.

  • Sample Preparation (Solid Phase Extraction):

    • To 250 µL of the biological fluid (e.g., plasma, serum, milk), add the internal standard (this compound).

    • Perform a solid-phase extraction (SPE) using a bonded silica SPE column to isolate the analyte and internal standard from matrix components.[11]

    • Wash the SPE column to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C8 or C18 analytical column (e.g., 15 x 0.46 cm, 5 µm particle size).[11]

    • Mobile Phase: An isocratic mixture, for example, 63% phosphate buffer (0.025 M, pH 6.0) with an ion-pairing reagent like 1-butanesulfonic acid, 21.5% methanol, and 15.5% acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 280 nm or 283 nm.[11][13]

cluster_1 Bioanalytical Workflow for Nevirapine Quantification Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (this compound) Sample->IS Extraction Sample Preparation (Protein Precipitation or SPE) IS->Extraction Centrifuge Centrifugation/ Elution Extraction->Centrifuge Supernatant Collect Supernatant/ Reconstitute Eluate Centrifuge->Supernatant Analysis LC-MS/MS or HPLC-UV Analysis Supernatant->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General experimental workflow for quantifying Nevirapine using this compound.

References

The Core Mechanism and Application of Nevirapine-d4 as an Internal Standard in Bioanalytical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism and practical application of Nevirapine-d4 as an internal standard in the quantitative bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for pharmacokinetic and other drug development studies.

The Principle of Stable Isotope-Labeled Internal Standards

The core principle behind using this compound as an internal standard lies in its chemical and physical similarity to the analyte, Nevirapine. This compound is a deuterated analog of Nevirapine, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Nevirapine in terms of its structure and reactivity. Consequently, during sample preparation, chromatography, and ionization in the mass spectrometer, this compound behaves virtually identically to Nevirapine.

However, the key difference is its mass. The inclusion of four deuterium atoms increases the molecular weight of this compound by four atomic mass units compared to Nevirapine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of this compound to every sample, including calibration standards and quality control samples, it is possible to accurately quantify the amount of Nevirapine present. The ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively compensates for variations that can occur during the analytical process, such as:

  • Sample preparation inconsistencies: Losses of analyte during extraction or other sample clean-up steps will be mirrored by proportional losses of the internal standard.

  • Injection volume variability: Any slight differences in the volume of sample injected into the LC-MS/MS system will affect both the analyte and the internal standard equally.

  • Matrix effects: The presence of other components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. Since this compound is structurally identical to Nevirapine, it experiences the same matrix effects, allowing for accurate correction.

Experimental Protocols

The following sections outline a typical experimental protocol for the quantification of Nevirapine in a biological matrix using this compound as an internal standard. These protocols are a synthesis of methodologies reported in various bioanalytical studies.

Preparation of Stock and Working Solutions
  • Nevirapine and this compound Stock Solutions (1 mg/mL): Accurately weigh a known amount of Nevirapine and this compound reference standards and dissolve in a suitable organic solvent, such as methanol or acetonitrile, to achieve a final concentration of 1 mg/mL. Store these stock solutions at -20°C.

  • Nevirapine Working Solutions: Prepare a series of working solutions of Nevirapine by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water). These working solutions are used to spike the blank biological matrix to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent as the Nevirapine working solutions to a final concentration that will yield a consistent and robust response in the LC-MS/MS system (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Nevirapine from plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, QC, or unknown sample).

  • Addition of Internal Standard: Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.

  • Protein Precipitation: Add a larger volume of a cold organic solvent, such as acetonitrile or methanol (e.g., 300 µL), to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of Nevirapine and this compound. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

    • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for Nevirapine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor ion to product ion transitions for Nevirapine and this compound need to be optimized. Commonly reported transitions are:

      • Nevirapine: m/z 267.1 → 226.1

      • This compound: m/z 271.1 → 226.1 (or similar, depending on the deuteration pattern)

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical quantitative data from method validation studies for the analysis of Nevirapine using a deuterated internal standard. These values demonstrate the performance and reliability of the analytical method.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low QC (LQC)30< ±15%< 15%
Medium QC (MQC)300< ±15%< 15%
High QC (HQC)3000< ±15%< 15%

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery> 85%
Matrix EffectMinimal and compensated by the internal standard

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship of using an internal standard in the quantification of Nevirapine.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration of Nevirapine Quantification->Result

Caption: Analytical workflow for Nevirapine quantification.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard Nevirapine Nevirapine Nevirapine_Response Analyte Response (Peak Area) Nevirapine->Nevirapine_Response Measured Ratio Response Ratio (Analyte / IS) Nevirapine_Response->Ratio Nevirapine_d4 This compound IS_Response IS Response (Peak Area) Nevirapine_d4->IS_Response Measured IS_Response->Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Accurate Concentration of Nevirapine Ratio->Final_Concentration Corrects for Variability Calibration_Curve->Final_Concentration Analytical_Variability Analytical Variability (Sample Prep, Injection, Matrix Effects) Analytical_Variability->Nevirapine_Response Analytical_Variability->IS_Response

Caption: Logic of internal standard correction.

An In-Depth Technical Guide to the Commercial Suppliers and Availability of Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical applications of Nevirapine-D4. Intended for researchers in pharmacology, drug metabolism, and bioanalysis, this document compiles essential technical data, outlines a plausible synthetic route, and details a quantitative analytical method using this compound as an internal standard.

Introduction to this compound

This compound is the deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The incorporation of four deuterium atoms into the cyclopropyl moiety of the molecule renders it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of nevirapine in biological matrices.[2][3] Its use minimizes variability in sample preparation and instrument response, ensuring accurate pharmacokinetic and therapeutic drug monitoring studies.[4]

Commercial Availability

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The availability, purity, and offered quantities vary among suppliers. Researchers are advised to request certificates of analysis for lot-specific information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailability
Cayman Chemical This compound1051418-95-1C₁₅H₁₀D₄N₄O270.3≥99% deuterated forms (d₁-d₄)In Stock (1 mg, 5 mg)[2]
Santa Cruz Biotechnology This compound1051418-95-1C₁₅H₉D₄N₄O270.33Not specifiedInquire
Aquigen Bio Sciences Nevirapine D41051418-95-1C₁₅H₁₀D₄N₄O270.3Not specifiedCustom Synthesis[5]
BLDpharm Nevirapine129618-40-2 (non-deuterated)C₁₅H₁₄N₄O266.3Not specifiedInquire[6]
Acanthus Research Nevirapine-D5Not specifiedC₁₅H₉D₅N₄ONot specifiedNot specifiedInquire[7]

Physicochemical and Quantitative Data

PropertyValueSource
Chemical Name 11-(cyclopropyl-2,2,3,3-d4)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][8]diazepin-6-one[2]
Synonyms NVP-d4[2]
Melting Point 247-249 °C (for non-deuterated Nevirapine)[8]
Solubility DMF: 5 mg/mL; DMSO: 2.5 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]
Storage Temperature -20°C[2]
pKa 2.8 (for non-deuterated Nevirapine)[9]

Experimental Protocols

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. However, based on the known synthesis of Nevirapine, a plausible route can be proposed.[10][11] The key steps would involve the synthesis of the deuterated cyclopropylamine precursor followed by its condensation with a suitably substituted pyridone.

Workflow for the Proposed Synthesis of this compound

G cluster_0 Synthesis of Deuterated Precursor cluster_1 Synthesis of Pyridine Precursor cluster_2 Final Condensation and Cyclization A Deuterated Cyclopropanecarboxylic Acid B Curtius Rearrangement A->B C Cyclopropyl-d4-amine B->C H Coupling of Precursors C->H D 2-chloro-3-amino-4-picoline F Coupling Reaction D->F E 2-chloronicotinoyl chloride E->F G 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide F->G G->H I Intramolecular Cyclization H->I J This compound I->J G A Plasma Sample Collection B Spike with this compound (IS) A->B C Protein Precipitation (e.g., with acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G G Nevirapine inhibits the function of Reverse Transcriptase cluster_0 HIV-1 Replication Cycle ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Nevirapine Nevirapine Nevirapine->Inhibition Inhibition->ReverseTranscriptase

References

The Metabolic Fate of Nevirapine-D4 in In-Vitro Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro metabolic fate of Nevirapine-D4 (d3-nevirapine), a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (NVP). By substituting the hydrogens on the C-12 methyl group with deuterium, this compound exhibits an altered metabolic profile, primarily characterized by a significant reduction in the formation of the 12-hydroxy metabolite. This alteration, a consequence of the kinetic isotope effect, leads to a metabolic shift, redirecting the biotransformation towards alternative pathways, including the formation of other hydroxylated metabolites and subsequent Phase II conjugation products. This guide details the enzymatic pathways involved, presents quantitative metabolic data from in-vitro systems such as human liver microsomes (HLMs) and hepatocytes, and outlines the experimental protocols utilized in these assessments. The included diagrams visualize the metabolic pathways and experimental workflows to facilitate a deeper understanding of the biotransformation of this modified antiretroviral agent.

Introduction

Nevirapine (NVP) is an established antiretroviral agent used in the treatment of HIV-1 infection. Its metabolism is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[1][2] The 12-hydroxynevirapine (12-OH-NVP) metabolite, in particular, has been implicated in the adverse effects associated with NVP therapy, including hepatotoxicity, through the formation of a reactive quinone methide intermediate.[3][4][5]

Site-specific deuteration of drug molecules is a strategic approach in drug development to modulate metabolic pathways, potentially improving the pharmacokinetic and safety profiles. This compound, with deuterium atoms replacing the hydrogens on the 12-methyl group, was designed to attenuate the formation of 12-OH-NVP. This guide explores the in-vitro metabolic consequences of this isotopic substitution.

Metabolic Pathways of Nevirapine and the Impact of Deuteration

The in-vitro metabolism of Nevirapine is a multi-pathway process involving both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic routes for NVP involve hydroxylation at the 2, 3, 8, and 12 positions, catalyzed by various CYP450 isoenzymes.[6][7]

  • 2-hydroxynevirapine (2-OH-NVP): Primarily formed by CYP3A4.[6][7]

  • 3-hydroxynevirapine (3-OH-NVP): Primarily formed by CYP2B6.[6][7]

  • 8-hydroxynevirapine (8-OH-NVP): Formed by CYP3A4 and CYP2B6.[6]

  • 12-hydroxynevirapine (12-OH-NVP): Predominantly formed by CYP3A4.[4][6]

Deuteration at the 12-position (this compound) significantly impedes the rate of 12-hydroxylation due to the kinetic isotope effect, where the heavier deuterium atom slows the rate of C-D bond cleavage compared to a C-H bond. This leads to a substantial decrease in the formation of 12-OH-NVP.[1][8] Consequently, the metabolism of this compound is shunted towards the other hydroxylation pathways, a phenomenon known as metabolic switching.[1]

Formation of Reactive Metabolites

A key aspect of NVP metabolism is the formation of a reactive quinone methide intermediate from the 12-hydroxy metabolite, which can covalently bind to cellular macromolecules and is implicated in NVP-associated toxicities.[3][4][9] By reducing the formation of 12-OH-NVP, this compound is expected to decrease the generation of this reactive species. Another reactive intermediate, an arene oxide, has been proposed to be involved in the formation of 3-glutathione-NVP.[10]

Phase II Metabolism: Conjugation

The hydroxylated metabolites of NVP undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[1][11] With this compound, the metabolic shift towards increased formation of 2-OH-NVP and 3-OH-NVP can lead to a corresponding increase in their subsequent glucuronide and glutathione conjugates.[1][8]

Quantitative Metabolic Data

The following tables summarize the key quantitative data from in-vitro studies comparing the metabolism of Nevirapine and this compound.

Table 1: Impact of Deuteration on 12-Hydroxynevirapine Formation

In-Vitro SystemParameterValueReference
Human HepatocytesFold Decrease in 12-OH-NVP Formation (NVP-D4 vs. NVP)10.6-fold[1][8]
Human Liver MicrosomesKinetic Isotope Effect (KIE)10.1[1][8]

Table 2: Michaelis-Menten Kinetic Constants for Nevirapine Hydroxylation in Human Liver Microsomes

MetaboliteCYP EnzymeApparent Km (μM)Reference
2-hydroxynevirapineCYP3A4212 - 279[6]
3-hydroxynevirapineCYP2B6609 - 834[6]

Table 3: Inactivation of CYP3A4 by Nevirapine in Human Liver Microsomes

ParameterValueReference
KI (μM)31[3][9]
kinact (min-1)0.029[3][9]

Experimental Protocols

In-Vitro Nevirapine Hydroxylation Assay

This protocol is adapted from studies characterizing the formation of hydroxylated NVP metabolites in human liver microsomes.[6]

  • Incubation Mixture Preparation:

    • Prepare a 1 mL total assay volume in 66 mM Tris buffer (pH 7.4).

    • Add human liver microsomes (e.g., 2 mg of microsomal protein).

    • Add Nevirapine or this compound from a methanol stock solution to achieve the desired final concentrations.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding 2.5 mM NADPH.

  • Incubation:

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes). Linearity of the reaction should be established in preliminary experiments.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant for the presence and quantity of hydroxylated metabolites using a validated LC-MS/MS method.[12][13][14]

Glutathione (GSH) Trapping Assay for Reactive Metabolites

This protocol is designed to detect and characterize the formation of reactive electrophilic metabolites by trapping them with glutathione.[3][4][15]

  • Incubation Mixture Preparation:

    • In a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), combine human liver microsomes or recombinant CYP enzymes (e.g., 100 pmol/mL CYP3A4).

    • Add Nevirapine or this compound (e.g., 50 or 100 μM).

    • Add reduced L-glutathione (GSH) to a final concentration of 1 mM.

    • Include 3 mM MgCl2.

  • Initiation of Reaction:

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation:

    • Incubate at 37°C for a specified duration (e.g., 60 minutes).

  • Termination and Sample Preparation:

    • Terminate the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to remove precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to identify and quantify GSH-adducts.[16]

Visualizations

Metabolic Pathways

NVP_D4 This compound OH_NVP_2 2-OH-NVP-D4 NVP_D4->OH_NVP_2 CYP3A4 OH_NVP_3 3-OH-NVP-D4 NVP_D4->OH_NVP_3 CYP2B6 OH_NVP_8 8-OH-NVP-D4 NVP_D4->OH_NVP_8 CYP3A4, CYP2B6 OH_NVP_12 12-OH-NVP-D3 NVP_D4->OH_NVP_12 CYP3A4 (Reduced) Reactive_Intermediate_Arene Arene Oxide Intermediate NVP_D4->Reactive_Intermediate_Arene Glucuronides Glucuronide Conjugates OH_NVP_2->Glucuronides UGTs OH_NVP_3->Glucuronides UGTs Reactive_Intermediate_QM Quinone Methide (Reduced Formation) OH_NVP_12->Reactive_Intermediate_QM GSH_Adducts Glutathione Adducts Reactive_Intermediate_Arene->OH_NVP_3 Reactive_Intermediate_Arene->GSH_Adducts GSTs Reactive_Intermediate_QM->GSH_Adducts GSTs Start Start: Prepare Incubation Mixture (Microsomes/Hepatocytes, Buffer, NVP-D4) Initiate Initiate Reaction (Add NADPH, 37°C) Start->Initiate Incubate Incubate (e.g., 30-60 min) Initiate->Incubate Terminate Terminate Reaction (Add Quenching Solvent) Incubate->Terminate Process Sample Processing (Centrifugation) Terminate->Process Analyze LC-MS/MS Analysis (Metabolite Quantification) Process->Analyze End End: Data Interpretation Analyze->End

References

An In-depth Technical Guide to the Solubility of Nevirapine-D4 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Nevirapine-D4, a deuterated analog of Nevirapine, in various laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Due to the limited availability of direct solubility data for this compound, this guide also includes extensive data for the non-deuterated form, Nevirapine, which is expected to have very similar solubility characteristics.

This compound is primarily utilized as an internal standard for the quantification of Nevirapine in biological samples via mass spectrometry-based methods.[1][2][3] Accurate solubility data is crucial for the preparation of stock solutions, calibration standards, and for conducting various in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of this compound and its non-deuterated counterpart, Nevirapine, has been determined in a range of common laboratory solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)5
Dimethyl sulfoxide (DMSO)2.5
DMF:PBS (pH 7.2) (1:1)0.5

Source: Data compiled from supplier technical information.[2][3]

Table 2: Solubility of Nevirapine (Non-deuterated) in Various Solvents

Solvent SystemSolubilityTemperature
Water (neutral pH)0.1 mg/mLNot Specified
0.1 N HCl4.32 ± 0.09 mg/mL (amorphous form)Not Specified
Dichloromethane10 mg/mLRoom Temperature
Dimethylformamide (DMF)~5 mg/mLNot Specified
Dimethyl sulfoxide (DMSO)~2.5 mg/mLNot Specified
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLNot Specified

Source: Data compiled from various research articles and technical documents.[4][5][6]

Nevirapine is classified as a poorly water-soluble drug.[4][6] Its aqueous solubility is a critical factor influencing its bioavailability.[6][7] Research has shown that the solubility of Nevirapine can be significantly enhanced through the use of co-solvents, surfactants, and hydrotropic agents.[7][8]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[8][9]

Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.

Materials and Equipment:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, water, buffer)

  • Scintillation vials or screw-capped tubes

  • Orbital shaker with temperature control

  • Micro-centrifuge or filtration apparatus (e.g., 0.45 µm membrane filters)

  • Validated analytical system for quantification (e.g., HPLC-UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound solid to a series of vials containing a known volume of the solvent system. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9] The agitation should be sufficient to keep the particles suspended without forming a vortex.[9] Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[9]

  • Separation of Undissolved Solid: Immediately separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a membrane filter (e.g., 0.45 µm).[4] This step should be performed quickly to minimize any temperature-induced precipitation.

  • Dilution: Accurately dilute the clear supernatant with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.[4]

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[10][11][12]

  • Data Analysis: Plot the concentration of this compound against time. Equilibrium solubility is reached when the concentration remains constant over several consecutive time points.[9] The final constant concentration is reported as the solubility of this compound in that solvent at the specified temperature.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for solubility determination and the subsequent analytical quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Incubate on orbital shaker (Constant Temperature & Agitation) B->C D Withdraw aliquot at time points C->D E Filter or Centrifuge to remove undissolved solid D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G G cluster_hplc HPLC-UV Quantification A Inject diluted sample into HPLC system B Separation on Reverse-Phase Column A->B C UV Detection at λmax (e.g., 260-280 nm) B->C D Generate Chromatogram C->D E Integrate Peak Area D->E F Calculate Concentration using Calibration Curve E->F

References

Methodological & Application

Application Note: Quantification of Nevirapine in Human Plasma using LC-MS/MS with Nevirapine-D4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nevirapine in human plasma. The assay utilizes a stable isotope-labeled internal standard, Nevirapine-D4, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the positive ion mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving nevirapine.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) infection[1][2]. Therapeutic drug monitoring of nevirapine is crucial to optimize treatment efficacy and minimize toxicity. This application note presents a validated LC-MS/MS method for the reliable quantification of nevirapine in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents
  • Nevirapine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K3EDTA)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • Autosampler

  • Nitrogen evaporator

Sample Preparation

A simple protein precipitation method is employed for sample preparation.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography
  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nevirapine267.1226.1
This compound271.1230.1
  • Source Parameters: Optimized for maximum signal intensity.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of nevirapine in human plasma.

Linearity and Sensitivity

The method was linear over a concentration range of 10 to 5000 ng/mL. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ10≤ 15≤ 1585-11585-115
Low30≤ 15≤ 1585-11585-115
Medium500≤ 15≤ 1585-11585-115
High4000≤ 15≤ 1585-11585-115
Recovery

The extraction recovery of nevirapine and this compound was consistent and reproducible across the analytical range. The mean recovery for nevirapine was found to be greater than 85%.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Nevirapine Calibration->Quantification

Caption: LC-MS/MS workflow for nevirapine quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of nevirapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. The simple sample preparation procedure and rapid analysis time make this method well-suited for high-throughput clinical and research applications.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Nevirapine and Nevirapine-D4 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the non-nucleoside reverse transcriptase inhibitor, nevirapine, and its deuterated internal standard, Nevirapine-D4, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation on a C18 reversed-phase column. This protocol is suitable for high-throughput bioanalysis in clinical and research settings, offering excellent accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Nevirapine is a critical component of antiretroviral therapy for the treatment of HIV-1 infection. Therapeutic drug monitoring of nevirapine is essential to ensure efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it corrects for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the efficient separation and quantification of nevirapine and this compound in human plasma.

Experimental

Materials and Reagents
  • Nevirapine reference standard (≥99% purity)

  • This compound internal standard (≥99% purity, isotopic purity >98%)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical column: Reversed-phase C18, 50 x 2.1 mm, 1.8 µm particle size

Sample Preparation

A protein precipitation method was employed for the extraction of nevirapine and this compound from human plasma.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (1 µg/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

A gradient elution was utilized for the separation of nevirapine and this compound.

ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 4.0 minutes
Gradient Program Time (min)
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for nevirapine and this compound were optimized for maximum sensitivity.

ParameterNevirapineThis compound
MRM Transition (m/z) 267.1 → 226.1271.1 → 230.1
Dwell Time (ms) 150150
Declustering Potential (V) 6060
Entrance Potential (V) 1010
Collision Energy (eV) 3535
Collision Cell Exit Potential (V) 1212

Results and Discussion

Chromatographic Separation

The described chromatographic conditions achieve excellent separation of nevirapine and its deuterated internal standard from endogenous plasma components. The retention time for both nevirapine and this compound was approximately 1.8 minutes, with a total run time of 4.0 minutes, making the method suitable for high-throughput analysis.

Method Validation

The method was validated according to regulatory guidelines, demonstrating excellent performance.

  • Linearity: The calibration curve was linear over the concentration range of 10 ng/mL to 5000 ng/mL, with a correlation coefficient (r²) > 0.998.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control samples.

  • Recovery: The extraction recovery of nevirapine was determined to be greater than 90%.

  • Matrix Effect: No significant matrix effect was observed for nevirapine or this compound.

Workflow Diagram

G Figure 1: Bioanalytical Workflow for Nevirapine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike this compound (10 µL) plasma->is_spike vortex1 Vortex (10s) is_spike->vortex1 ppt Add Acetonitrile (300 µL) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for nevirapine quantification.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of nevirapine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring and pharmacokinetic studies. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, meeting the demands of modern bioanalytical laboratories.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nevirapine and its deuterated internal standard, Nevirapine-D4. The described protocol is optimized for researchers, scientists, and drug development professionals requiring accurate measurement of Nevirapine in plasma samples. The methodology encompasses a straightforward sample preparation procedure, efficient chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). All quantitative data and experimental parameters are presented in a clear and concise format to facilitate method implementation.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] It functions by binding directly to the reverse transcriptase enzyme, which in turn blocks the RNA-dependent and DNA-dependent polymerase activities, thereby inhibiting viral replication.[2] Accurate quantification of Nevirapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note provides a detailed protocol for the determination of Nevirapine using this compound as an internal standard by LC-MS/MS.

Experimental

Materials and Reagents
  • Nevirapine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Nevirapine and this compound from plasma samples.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B in 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Nevirapine267.1226.11003050
This compound271.2226.11003050

Note: The optimal collision energy and declustering potential for this compound are expected to be very similar to those of other deuterated Nevirapine analogs. The values provided are based on typical parameters for similar compounds and may require minor optimization on the specific instrument used.

Results and Discussion

The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Nevirapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for any variability during sample preparation and analysis. The chromatographic conditions allow for a rapid analysis time of under 5 minutes per sample. The protein precipitation sample preparation method is simple, fast, and effective.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 200 µL this compound in Acetonitrile plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometry Detection (MRM) lc_sep->ms_detect data_acq Data Acquisition & Quantification ms_detect->data_acq

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Diagram

The mechanism of action of Nevirapine involves the direct inhibition of the HIV-1 reverse transcriptase enzyme. The following diagram illustrates this inhibitory action within the context of the HIV-1 replication cycle.

HIV_Replication_and_Nevirapine_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Nevirapine Nevirapine Nevirapine->Reverse_Transcriptase Inhibition

Caption: Nevirapine's inhibition of HIV-1 reverse transcriptase.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative determination of Nevirapine in human plasma using this compound as an internal standard. The protocol is well-suited for applications in clinical research and drug development where accurate and precise measurements of Nevirapine are required. The provided experimental details, data tables, and diagrams offer a comprehensive guide for the successful implementation of this method.

References

Application Notes and Protocols: The Use of Nevirapine-D4 in HIV Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of deuterated nevirapine, specifically Nevirapine-D4, in the study of HIV drug metabolism. Detailed protocols for key experiments are provided to facilitate the application of this tool in research settings.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been widely used in the treatment of HIV-1 infection.[1][2][3] However, its use is associated with significant inter-individual variability in plasma concentrations and the risk of severe adverse effects, including hepatotoxicity and skin rash.[4][5][6] These toxicities are believed to be linked to the complex hepatic metabolism of nevirapine, which involves the formation of reactive metabolites.[4][5][7] Understanding the metabolic pathways of nevirapine is therefore crucial for optimizing its therapeutic use and developing safer analogs.

This compound, a deuterated version of nevirapine, serves as an invaluable tool in this research. The substitution of hydrogen atoms with deuterium at specific positions can alter the rate of metabolism at those sites due to the kinetic isotope effect. This allows researchers to investigate the contribution of different metabolic pathways to the overall clearance and toxicity of the drug.

Key Applications of this compound

  • Metabolic Pathway Elucidation: By comparing the metabolite profiles of nevirapine and this compound, researchers can identify the primary sites of metabolism and the enzymes responsible.

  • Reactive Metabolite Formation Studies: this compound can be used to investigate the formation of reactive intermediates, such as quinone methides, which are implicated in nevirapine-induced toxicity.[4][5]

  • Pharmacokinetic and Drug-Drug Interaction Studies: As a stable isotope-labeled internal standard, this compound is essential for accurate quantification of nevirapine in biological matrices using mass spectrometry. This is critical for pharmacokinetic modeling and assessing drug-drug interactions.[8][9]

  • Toxicology and Safety Assessment: Deuteration can alter the metabolic profile of nevirapine, potentially reducing the formation of toxic metabolites and offering a strategy to develop safer analogs.[5][10][11]

Signaling Pathways and Metabolism

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 playing major roles.[1][12][13] The main metabolic pathways involve hydroxylation at the 2-, 3-, 8-, and 12-positions of the nevirapine molecule, followed by glucuronidation and urinary excretion.[1] The formation of 2-hydroxynevirapine is primarily catalyzed by CYP3A4, while 3-hydroxynevirapine formation is mainly attributed to CYP2B6.[1][12]

A critical aspect of nevirapine metabolism is the formation of a reactive quinone methide intermediate from the 12-hydroxy metabolite, which can covalently bind to cellular macromolecules and is thought to contribute to hepatotoxicity.[4][5]

NevirapineMetabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion NVP Nevirapine OH_NVP_2 2-Hydroxy-NVP NVP->OH_NVP_2 CYP3A4 OH_NVP_3 3-Hydroxy-NVP NVP->OH_NVP_3 CYP2B6 OH_NVP_8 8-Hydroxy-NVP NVP->OH_NVP_8 CYP3A4/2B6 OH_NVP_12 12-Hydroxy-NVP NVP->OH_NVP_12 CYP3A4 Glucuronides Glucuronide Conjugates OH_NVP_2->Glucuronides UGT OH_NVP_3->Glucuronides UGT OH_NVP_8->Glucuronides UGT QM Quinone Methide (Reactive Intermediate) OH_NVP_12->QM Oxidation Carboxy_NVP 4-Carboxy-NVP OH_NVP_12->Carboxy_NVP ALDH OH_NVP_12->Glucuronides UGT GSH_Adduct GSH Adducts QM->GSH_Adduct GSH Urine Urinary Excretion Carboxy_NVP->Urine Glucuronides->Urine GSH_Adduct->Urine

Caption: Metabolic pathway of Nevirapine.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Nevirapine and this compound using Human Liver Microsomes

Objective: To compare the metabolic profile of nevirapine and this compound and identify the major sites of metabolism.

Materials:

  • Nevirapine and this compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Nevirapine and this compound in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the substrate (Nevirapine or this compound, final concentration, e.g., 10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if not using this compound as the internal standard for nevirapine analysis).

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Protocol 2: Quantification of Nevirapine in Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately measure the concentration of nevirapine in plasma samples for pharmacokinetic studies.

Materials:

  • Plasma samples containing nevirapine

  • This compound (as internal standard)

  • Acetonitrile

  • Perchloric acid (for protein precipitation)[14]

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • To a 100 µL aliquot of plasma sample, add a known amount of this compound internal standard solution.

  • Vortex the sample to mix.

  • Precipitate the plasma proteins by adding a precipitating agent (e.g., 200 µL of acetonitrile or a solution of perchloric acid).[14]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • Inject an aliquot of the supernatant onto the LC-MS/MS system.

  • Quantify the concentration of nevirapine by comparing the peak area ratio of nevirapine to this compound against a standard curve.

LCMS_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant end End: Nevirapine Concentration quant->end

Caption: LC-MS/MS quantification workflow.

Data Presentation

The use of this compound allows for precise quantitative comparisons of metabolic rates and metabolite formation. Below are examples of how such data can be presented.

Table 1: In Vitro Metabolism of Nevirapine vs. Nevirapine-D3 in Human Hepatocytes (10 µM, 24h)

MetaboliteNevirapine (Peak Area)12-D3-Nevirapine (Peak Area)Fold Change (D3/WT)
12-Hydroxy-NVP1.5 x 10^71.4 x 10^60.09
2-Hydroxy-NVP8.2 x 10^51.1 x 10^61.34
3-Hydroxy-NVP5.5 x 10^56.0 x 10^51.09

Data adapted from a study on twelfth-position deuteration of nevirapine.[15] This table demonstrates a significant reduction in the formation of 12-hydroxy-NVP with the deuterated analog, indicating that this position is a primary site of metabolism.

Table 2: Pharmacokinetic Parameters of Nevirapine Metabolites

Parameter2-Hydroxy-NVP3-Hydroxy-NVP12-Hydroxy-NVP4-Carboxy-NVP
Single Dose (AUC₀₋t, ng·h/mL) 137 ± 78148 ± 117451 ± 288124 ± 73
Steady State (AUC₀₋₁₂, ng·h/mL) 141 ± 103750 ± 4672580 ± 12701140 ± 626
Metabolic Index (Single Dose) 0.003 ± 0.0010.003 ± 0.0020.009 ± 0.0040.003 ± 0.001
Metabolic Index (Steady State) 0.002 ± 0.0010.012 ± 0.0050.043 ± 0.0150.019 ± 0.008

Data represents mean ± SD. AUC denotes the area under the concentration-time curve. The metabolic index is the ratio of the metabolite AUC to the nevirapine AUC. Adapted from a study on the pharmacokinetics of nevirapine metabolites.[16]

Conclusion

This compound is a powerful tool for researchers in the field of HIV drug metabolism. Its application provides critical insights into the metabolic pathways of nevirapine, aids in the accurate quantification of the drug in biological samples, and offers a potential strategy for the development of safer antiretroviral therapies. The protocols and data presented here serve as a guide for the effective utilization of this compound in advancing our understanding of nevirapine's pharmacology and toxicology.

References

Application Notes & Protocols: Standard Operating Procedure for Nevirapine-d4 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Scope and Purpose

This document provides a detailed standard operating procedure (SOP) for the preparation of a Nevirapine-d4 stock solution. This compound is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to its similar physicochemical properties to Nevirapine and its distinct mass, this compound is an ideal internal standard for the quantitative analysis of Nevirapine in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Following this protocol will ensure the accurate and reproducible preparation of a high-quality stock solution for use in research and drug development applications.

2.0 Materials and Equipment

  • This compound (powder, purity ≥98%)

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Analytical balance (4-5 decimal places)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Amber glass vials with screw caps

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.0 Data Presentation

The following table summarizes key quantitative data for the preparation of a this compound stock solution.

ParameterValueReference(s)
Solubility
In DMSO~53 mg/mL
In MethanolSoluble (used for 1 mg/mL stock solutions)[1][2]
In WaterInsoluble
Recommended Solvents DMSO, Methanol[1][2]
Stock Solution
Concentration1 mg/mL[1]
SolventMethanol or DMSO[1]
Working Solution
Typical Concentration50 ng/mL[3]
DiluentMethanol or appropriate mobile phase[3]
Storage Conditions
Stock Solution-20°C for short-term; -80°C for long-term
Working Solution2-8°C for daily use
Stability Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles.

4.0 Experimental Protocol: Preparation of 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.

4.1 Preparation of the Work Area

  • Ensure the analytical balance is calibrated and level.

  • Clean the work surface and ensure all necessary materials and equipment are readily available.

  • Don appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

4.2 Weighing of this compound

  • Place a clean, dry weighing boat on the analytical balance and tare.

  • Carefully weigh the desired amount of this compound powder (e.g., 10 mg). Record the exact weight to four or five decimal places.

4.3 Dissolution of this compound

  • Carefully transfer the weighed this compound powder into a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution from 10 mg of powder).

  • Add a small amount of the chosen solvent (e.g., ~5 mL of methanol) to the flask.

  • Gently swirl the flask to wet the powder.

  • Vortex the flask for 30-60 seconds to aid dissolution.

  • If necessary, sonicate the flask for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present.

4.4 Final Volume Adjustment

  • Once the this compound is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

4.5 Aliquoting and Storage

  • Aliquot the stock solution into amber glass vials to minimize exposure to light and to avoid repeated freeze-thaw cycles.

  • Label each vial clearly with the compound name (this compound), concentration (1 mg/mL), solvent, preparation date, and initials of the preparer.

  • Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

5.0 Quality Control

To ensure the accuracy of the prepared stock solution, the following quality control checks are recommended:

  • Concentration Verification: The concentration of the stock solution should be verified by an orthogonal method, such as UV-Vis spectroscopy, by comparing its absorbance to a standard curve prepared from a certified reference material.

  • Purity Assessment: The purity of the stock solution can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector to check for any impurities or degradation products.

6.0 Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.

  • In case of skin contact, wash the affected area immediately with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Dispose of all waste materials according to institutional and local regulations.

7.0 Visualization

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & QC weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer powder to volumetric flask volume 3. Adjust to Final Volume dissolve->volume Ensure complete dissolution aliquot 4. Aliquot into Vials volume->aliquot Homogenize solution store 5. Store at -20°C / -80°C aliquot->store qc 6. Quality Control Checks store->qc Verification & Purity

Caption: Workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for the Quantification of Nevirapine using Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of nevirapine in various biological matrices using Nevirapine-D4 as an internal standard. The protocols are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring of nevirapine is crucial to ensure efficacy and minimize toxicity. Stable isotope-labeled internal standards, such as this compound or Nevirapine-d5, are essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][2] This document outlines validated methods for quantifying nevirapine in human plasma, dried blood spots (DBS), and dried breast milk spots (DBMS).

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for nevirapine quantification in different biological matrices.

Table 1: Method Validation Parameters for Nevirapine Quantification in Human Plasma

ParameterReported Values
Linearity Range 10.00 to 5000.50 ng/mL[3]
25 to 10,000 ng/mL[4]
37.5080 to 5991.0460 ng/mL[1][2]
Accuracy Within ±15% of nominal values[4]
Mean accuracy: 99.33%[1][2]
Precision (CV%) Inter- and intra-assay CVs < 10%[4]
Inter- and intra-assay CVs < 15%[1][2]
Recovery Overall recovery: 92.4%[4]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]
25 ng/mL[4]
37.5080 ng/mL[1][2]

Table 2: Method Validation Parameters for Nevirapine Quantification in Dried Blood Spots (DBS) and Dried Breast Milk Spots (DBMS) [5][6][7]

ParameterDried Blood Spots (DBS)Dried Breast Milk Spots (DBMS)
Linearity Range 50 - 10,000 ng/mL50 - 10,000 ng/mL
Accuracy (%) 93.3 - 113.4%93.3 - 113.4%
Precision (CV%) 1.9 - 12.0%1.9 - 12.0%
Mean Recovery (%) 83.2% (≤8.2% CV)70.7% (≤6.1% CV)
Matrix Effect 0.99 - 1.04 (≤6.1% CV)0.99 - 1.04 (≤6.1% CV)
Stability ≥ 15 months at room temperature and -80°C≥ 15 months at room temperature and -80°C

Experimental Protocols

Protocol 1: Quantification of Nevirapine in Human Plasma using LC-MS/MS

This protocol describes a common method for the extraction and analysis of nevirapine from human plasma.

1. Materials and Reagents:

  • Nevirapine reference standard

  • This compound (or -d5) internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K3EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Stock and Working Solution Preparation:

  • Prepare individual stock solutions of nevirapine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of nevirapine by serial dilution of the stock solution with a 50:50 methanol:water mixture.

  • Prepare a working solution of this compound internal standard.

3. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of plasma sample, standard, or quality control, add 200 µL of the this compound internal standard solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent[1][2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Nevirapine: m/z 267.1 → 226.1

    • This compound: m/z 271.1 → 230.1 (Note: transitions for d5 would be m/z 272.3 → 231.2)

5. Data Analysis:

  • Quantify nevirapine by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations using a weighted linear regression.

  • Determine the concentration of nevirapine in the unknown samples from the calibration curve.

Protocol 2: Quantification of Nevirapine in Dried Blood Spots (DBS) and Dried Breast Milk Spots (DBMS)

This protocol is adapted for the analysis of nevirapine from dried matrix spots, which offers advantages in sample collection, storage, and transport.[5][6][7]

1. Sample Collection and Spotting:

  • For DBS, spot 50 µL of whole blood onto a Whatman 903 protein saver card.[5][6]

  • For DBMS, spot 30 µL of breast milk onto the card.[5][6]

  • Allow the spots to dry at ambient temperature for at least 3 hours.

  • Store the dried spots in a sealed bag with desiccant until analysis.

2. Sample Preparation:

  • Punch out a 3 mm disc from the center of the dried spot.

  • Place the disc into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the this compound internal standard solution in methanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • The LC-MS/MS parameters are generally the same as described in Protocol 1. Adjustments to the gradient and injection volume may be necessary to optimize the analysis for the specific matrix.

4. Data Analysis:

  • The data analysis follows the same procedure as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_plasma_prep Plasma cluster_dbs_dbms_prep DBS/DBMS start Start: Sample Collection plasma Human Plasma start->plasma dbs Dried Blood Spot (DBS) start->dbs dbms Dried Breast Milk Spot (DBMS) start->dbms add_is Add this compound Internal Standard plasma->add_is punch_disc Punch 3mm Disc dbs->punch_disc dbms->punch_disc protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant_transfer1 Supernatant Transfer centrifuge1->supernatant_transfer1 evaporation1 Evaporation supernatant_transfer1->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 lcms_analysis LC-MS/MS Analysis reconstitution1->lcms_analysis extraction Extraction with IS in Methanol punch_disc->extraction centrifuge2 Centrifugation extraction->centrifuge2 supernatant_transfer2 Supernatant Transfer centrifuge2->supernatant_transfer2 evaporation2 Evaporation supernatant_transfer2->evaporation2 reconstitution2 Reconstitution evaporation2->reconstitution2 reconstitution2->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End: Concentration Report data_processing->end

Caption: Workflow for Nevirapine Quantification.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry nevirapine Nevirapine (Analyte) separation Chromatographic Separation (C18 Column) nevirapine->separation nevirapine_d4 This compound (Internal Standard) nevirapine_d4->separation ionization Electrospray Ionization (ESI+) separation->ionization parent_ions Parent Ion Selection (Q1) ionization->parent_ions fragmentation Collision-Induced Dissociation (Q2) parent_ions->fragmentation product_ions Product Ion Detection (Q3) fragmentation->product_ions quantification Quantification (Peak Area Ratio) product_ions->quantification

Caption: LC-MS/MS Quantification Principle.

References

Troubleshooting & Optimization

How to resolve matrix effects in nevirapine analysis with Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the analysis of nevirapine using Nevirapine-D4 as an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of nevirapine that may be related to matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Nevirapine and/or this compound

  • Possible Cause: Co-eluting matrix components interfering with the chromatographic separation.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions:

      • Adjust the mobile phase gradient to better separate nevirapine from interfering compounds.

      • Experiment with a different stationary phase (e.g., a column with a different chemistry).

    • Improve Sample Preparation:

      • Switch to a more rigorous sample cleanup method. If using protein precipitation (PPT), consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interferences.[1][2]

    • Check for Column Contamination:

      • Wash the column with a strong solvent to remove any strongly retained matrix components.

      • If the problem persists, replace the analytical column.

Issue 2: Inconsistent or Low Analyte Recovery

  • Possible Cause: Ion suppression or enhancement due to matrix effects. Inefficient sample extraction.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects:

      • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

      • Calculate the matrix factor (see Experimental Protocols section). A value significantly different from 1 indicates the presence of matrix effects.

    • Review Sample Preparation:

      • Ensure the chosen extraction method is validated for your specific matrix. Protein precipitation is a simple method but may not effectively remove phospholipids, a common source of matrix effects.[1] LLE or SPE can provide cleaner extracts.

      • The use of a deuterated internal standard like this compound is crucial to compensate for recovery inconsistencies.[3]

    • Sample Dilution:

      • Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of nevirapine is still above the lower limit of quantification (LLOQ).

Issue 3: High Background Noise or Unidentified Peaks

  • Possible Cause: Contamination from the sample matrix, solvents, or system.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Employ a more selective sample preparation technique such as SPE to remove interfering substances.

    • Use High-Purity Solvents:

      • Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.

    • Clean the LC-MS System:

      • Flush the system, including the injector and ion source, to remove any accumulated contaminants.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect nevirapine analysis?

A: Matrix effects are the alteration of ionization efficiency for the analyte (nevirapine) and internal standard (this compound) by co-eluting compounds from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity. Common sources of matrix effects include phospholipids, salts, and metabolites.

Q2: Why is this compound recommended as an internal standard?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to nevirapine, so it co-elutes and experiences similar matrix effects.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, any variations caused by matrix effects are effectively normalized, leading to more accurate and precise results.

Q3: How can I determine if my nevirapine analysis is suffering from matrix effects?

A: The most common method is to calculate the Matrix Factor (MF). This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: Which sample preparation method is best for minimizing matrix effects in nevirapine analysis?

A: The choice of method depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and may not effectively remove phospholipids, a major source of matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest samples by selectively adsorbing the analyte onto a solid sorbent and washing away interferences. This method is often the most effective at reducing matrix effects.[1][2]

Q5: Can changing the ionization source help in reducing matrix effects?

A: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] For less polar compounds like nevirapine, APCI might offer lower background noise and reduced matrix effects, potentially leading to lower limits of quantification.[5][6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nevirapine Analysis

Sample Preparation MethodTypical Recovery (%)Matrix Effect (Matrix Factor)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 110%Can be significant (ion suppression common)Fast, simple, low costHigh potential for matrix effects, less clean extract[1]
Liquid-Liquid Extraction (LLE) 70 - 100%Generally lower than PPTGood for removing salts and polar interferencesCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 90 - 105%Minimal (often close to 1)Provides the cleanest extracts, high recovery[1]More complex, higher cost, requires method development

Note: The values presented are typical ranges and can vary depending on the specific matrix, protocol, and laboratory conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking

  • Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix using your established sample preparation protocol.

  • Prepare Neat Solutions: Prepare solutions of nevirapine and this compound in the final reconstitution solvent at low and high quality control (QC) concentrations.

  • Prepare Spiked Samples: Spike the extracted blank matrix samples with nevirapine and this compound to the same low and high QC concentrations.

  • Analysis: Analyze both the neat solutions and the spiked matrix samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction add_is->lle Option 2 spe Solid-Phase Extraction add_is->spe Option 3 centrifuge Centrifugation ppt->centrifuge extract Collect Supernatant/Extract lle->extract spe->extract centrifuge->extract injection Inject into LC-MS/MS extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for nevirapine analysis.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Potential Solutions start Inconsistent Results or Poor Peak Shape Observed? check_is Is the Internal Standard (this compound) Signal Stable? start->check_is calc_mf Calculate Matrix Factor (MF) check_is->calc_mf Yes check_system Check System for Contamination check_is->check_system No mf_ok Is MF within acceptable range (e.g., 0.85-1.15)? calc_mf->mf_ok improve_cleanup Improve Sample Cleanup (LLE or SPE) mf_ok->improve_cleanup No end_node Problem Resolved mf_ok->end_node Yes optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample dilute_sample->end_node check_system->end_node

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Nevirapine-D4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape for Nevirapine-D4 during HPLC analysis. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, a basic compound, in reversed-phase HPLC typically manifests as peak tailing, fronting, or splitting. The primary causes include:

  • Secondary Interactions: The basic amine groups in this compound can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3]

  • Column Overload: Injecting too much sample mass or concentration can saturate the column, causing peak fronting or tailing.[4][5][6][7]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can lead to inconsistent ionization of this compound, resulting in distorted peaks.[1][4]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly fronting.[5][6][8][9]

  • Column Degradation: Issues like column voids, contamination, or a blocked frit can lead to peak splitting or broadening.[7][10][11]

Q2: My this compound peak is tailing. What should I do first?

Peak tailing is the most common issue for basic compounds like this compound. Here’s a step-by-step approach to address it:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to < 3.0) can protonate the residual silanol groups on the stationary phase, minimizing their interaction with the protonated this compound.[1][12]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[1]

  • Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or a polar-embedded column designed to minimize silanol interactions.[3][4]

  • Reduce Sample Load: Decrease the injection volume or the concentration of your sample to check for mass overload.[1][4]

Q3: Why is my this compound peak fronting?

Peak fronting, where the peak rises sharply and then slopes gradually, is often caused by:

  • Column Overload: Injecting a sample at a concentration that is too high can lead to this issue.[4][5][6] Try diluting your sample.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase with low organic content), the analyte may travel too quickly through the initial part of the column.[5][6][8] Whenever possible, dissolve your sample in the initial mobile phase.

  • Low Column Temperature: Operating at too low a temperature can sometimes contribute to fronting. Consider increasing the column temperature.[13]

Q4: I am observing a split peak for this compound. What could be the cause?

Split peaks can be indicative of several problems:

  • Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit, causing the sample flow to be unevenly distributed.[7][10]

  • Column Void: A void or channel in the column packing material can create two different flow paths for the analyte.[7][10][14]

  • Sample Solvent/Mobile Phase Mismatch: A significant difference between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[7][9]

  • Co-elution: It's possible that an interfering peak is co-eluting with your this compound peak. To check this, try a smaller injection volume; if two distinct peaks appear, this is likely the cause.[10]

Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common peak shape problems encountered with this compound.

Caption: Troubleshooting workflow for poor this compound peak shape.

This compound Interaction with Stationary Phase

The chemical structure of Nevirapine includes basic nitrogen atoms that can lead to undesirable interactions with the HPLC column's stationary phase.

G cluster_0 Silica Surface cluster_1 Mobile Phase silanol Si-OH (Residual Silanol Group) siloxane Si-O-Si (Siloxane Bridge) c18 Si-C18 (Stationary Phase) nevirapine This compound (Basic Amine) nevirapine->silanol Undesired Secondary Interaction (Causes Tailing) nevirapine->c18 Desired Hydrophobic Interaction

Caption: Interactions of this compound with a C18 stationary phase.

Experimental Protocols & Data

Recommended HPLC Parameters for Nevirapine Analysis

The following table summarizes typical starting conditions for the analysis of Nevirapine. These parameters may need to be optimized for this compound in your specific matrix.

ParameterRecommended Value/RangeReference
Column C18 (e.g., Symmetry C18, Inertsil ODS 3)[15][16]
Mobile Phase Acetonitrile and Phosphate or Acetate Buffer[15][16]
Mobile Phase Ratio Acetonitrile:Buffer (e.g., 65:35 v/v, 27:73 v/v)[15][16]
pH 3.0 - 4.5[15][16][17]
Flow Rate 0.8 - 1.2 mL/min[15]
Detection Wavelength 270 - 283 nm[15]
Column Temperature Ambient to 40°C[15][18]
Protocol: Mobile Phase Preparation (pH 3.5 Phosphate Buffer and Acetonitrile)
  • Prepare the Buffer:

    • Weigh an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) to make a 20 mM solution (e.g., 2.72 g in 1 L of HPLC-grade water).

    • Adjust the pH to 3.5 using ortho-phosphoric acid.[15]

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase:

    • Measure the desired volumes of the filtered phosphate buffer and HPLC-grade acetonitrile (e.g., for a 65:35 ACN:Buffer ratio, mix 650 mL of acetonitrile with 350 mL of buffer).

    • Thoroughly mix the mobile phase and degas it using sonication or vacuum filtration to prevent air bubbles in the system.[13]

Protocol: Column Flushing and Regeneration

If you suspect column contamination or a blocked frit, a systematic flushing procedure can help restore performance.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with a mixture of water and organic solvent (matching your mobile phase composition but without the buffer salts) for at least 20 column volumes.

  • Strong Solvent Wash:

    • For reversed-phase columns, flush with 100% acetonitrile for at least 30 column volumes.

    • If you suspect strongly retained non-polar contaminants, you can follow with a flush of isopropanol.

  • Re-equilibration:

    • Gradually reintroduce your mobile phase composition. Start with the mobile phase without buffer, then introduce the buffered mobile phase.

    • Equilibrate the column with the final mobile phase for at least 20 column volumes or until a stable baseline is achieved.[13]

  • Reverse Flushing (Use with Caution):

    • If the above steps do not resolve the issue and you suspect a blocked inlet frit, you can try reverse-flushing the column.[11]

    • Important: Check your column's manual to ensure it can be reverse-flushed.

    • Reverse the column direction and flush with a strong solvent at a low flow rate.

References

Technical Support Center: Optimizing Nevirapine-D4 Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Nevirapine-D4 extraction from various tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The primary methods for extracting this compound from tissue homogenates are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on factors such as the tissue type, the required level of cleanliness of the extract, and the analytical technique used for quantification (e.g., LC-MS/MS).

Q2: Why is tissue sample homogenization a critical step?

A2: Homogenization is crucial for breaking down the tissue architecture and releasing the analyte (this compound) from the cellular and subcellular compartments into the extraction solvent. Incomplete homogenization can lead to low and variable recovery.[1]

Q3: What are the key challenges associated with tissue bioanalysis compared to plasma?

A3: Tissue bioanalysis presents unique challenges, including the need for efficient sample homogenization, the potential for greater matrix effects due to the complexity of the tissue matrix, and the need to demonstrate analyte stability in the intact tissue.[1] Tissues are more complex than plasma and can contain a higher number of interfering compounds.[1]

Q4: How can I minimize matrix effects when analyzing tissue extracts?

A4: To minimize matrix effects, it is important to optimize the sample cleanup process. This can be achieved by selecting a more rigorous extraction method like SPE, which provides a cleaner extract compared to PPT. Additionally, optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.

Q5: What is the role of a deuterated internal standard like this compound?

A5: A deuterated internal standard like this compound is used to improve the accuracy and precision of the bioanalytical method. It mimics the behavior of the analyte (nevirapine) during extraction and analysis, thereby compensating for any variability in sample preparation and instrument response.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from tissue samples.

Problem 1: Low Extraction Recovery

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Tissue Homogenization Ensure the tissue is completely homogenized. Consider using a more powerful homogenizer (e.g., bead beater) and optimize the homogenization time and speed. The use of smaller tissue pieces can also improve homogenization efficiency.
Inefficient Extraction Solvent The choice of extraction solvent is critical. For LLE, ensure the solvent has the appropriate polarity to efficiently partition this compound. For PPT, ensure the organic solvent ratio is sufficient to precipitate the majority of proteins. For SPE, ensure the sorbent chemistry is appropriate for retaining and eluting this compound.
Suboptimal pH of Extraction Buffer The pH of the homogenization or extraction buffer can significantly impact the ionization state of this compound and its subsequent solubility in the extraction solvent. Adjust the pH to optimize the extraction efficiency.
Insufficient Mixing/Vortexing Ensure thorough mixing of the tissue homogenate with the extraction solvent to facilitate the transfer of the analyte. Increase the vortexing time and speed.
Analyte Binding to Tissue Components Nevirapine may bind to proteins and other macromolecules in the tissue. Consider using a buffer with a chaotropic agent or adjusting the pH to disrupt these interactions.
Problem 2: High Variability in Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Homogenization Standardize the homogenization procedure for all samples. Ensure consistent sample weight-to-buffer ratios and homogenization parameters.
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent pipetting of all solutions, especially the internal standard.
Phase Separation Issues (LLE) Incomplete phase separation in LLE can lead to carryover of the aqueous phase into the organic phase, or vice versa. Ensure complete separation by adequate centrifugation and careful aspiration of the desired layer.
Variable SPE Cartridge Performance Ensure proper conditioning and equilibration of the SPE cartridges. Avoid letting the cartridges run dry during the loading and washing steps. Use a consistent flow rate for all steps.
Matrix Effects Variable matrix effects between samples can lead to inconsistent results. Employ a more effective cleanup strategy (e.g., switch from PPT to SPE) or use a stable isotope-labeled internal standard like this compound to compensate for these effects.

Experimental Protocols

Below are detailed methodologies for three common extraction techniques for this compound from a generic soft tissue (e.g., liver, brain).

Protein Precipitation (PPT)

This method is fast and simple but may result in a less clean extract compared to LLE and SPE.

Methodology:

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4).

  • Spiking: Spike the tissue homogenate with the this compound internal standard solution.

  • Precipitation: Add 3 volumes of cold acetonitrile to the homogenate.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT and is effective for separating analytes from water-soluble matrix components.

Methodology:

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4).

  • Spiking: Spike the tissue homogenate with the this compound internal standard solution.

  • pH Adjustment: Adjust the pH of the homogenate to >9.0 using a suitable base (e.g., 1M Sodium Carbonate) to ensure this compound is in its free base form.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of methyl tert-butyl ether).

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE offers the most effective cleanup, resulting in the cleanest extracts and minimizing matrix effects.

Methodology:

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., 4 volumes of 0.1% formic acid in water).

  • Spiking: Spike the tissue homogenate with the this compound internal standard solution.

  • Centrifugation: Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the supernatant from the centrifuged homogenate onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical recovery and precision data for the extraction of this compound from various tissue types using the described methods. Note: These are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Percent Recovery of this compound

Tissue TypeProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Liver 85-95%90-100%>95%
Brain 80-90%85-95%>90%
Lymph Node 82-92%88-98%>92%

Table 2: Precision (%RSD) for this compound Extraction

Tissue TypeProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Liver <10%<8%<5%
Brain <12%<10%<7%
Lymph Node <11%<9%<6%

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Tissue Sample homogenization 1. Tissue Homogenization start->homogenization spiking 2. Spike with this compound (IS) homogenization->spiking ppt Protein Precipitation (PPT) spiking->ppt lle Liquid-Liquid Extraction (LLE) spiking->lle spe Solid-Phase Extraction (SPE) spiking->spe add_solvent 3a. Add Precipitation Solvent ppt->add_solvent adjust_ph 3b. Adjust pH lle->adjust_ph centrifuge_spe 3c. Centrifuge spe->centrifuge_spe vortex_ppt 4a. Vortex add_solvent->vortex_ppt centrifuge_ppt 5a. Centrifuge vortex_ppt->centrifuge_ppt collect_supernatant 6a. Collect Supernatant centrifuge_ppt->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate add_organic 4b. Add Organic Solvent adjust_ph->add_organic vortex_lle 5b. Vortex add_organic->vortex_lle centrifuge_lle 6b. Centrifuge vortex_lle->centrifuge_lle collect_organic 7b. Collect Organic Layer centrifuge_lle->collect_organic collect_organic->evaporate load_spe 4c. Load on SPE Cartridge centrifuge_spe->load_spe wash_spe 5c. Wash load_spe->wash_spe elute_spe 6c. Elute wash_spe->elute_spe elute_spe->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis troubleshooting_low_recovery start Start: Low Recovery Observed check_homogenization Is Homogenization Complete? start->check_homogenization optimize_homogenization Optimize Homogenization (Time, Speed, Method) check_homogenization->optimize_homogenization No check_solvent Is Extraction Solvent Optimal? check_homogenization->check_solvent Yes reassess Re-evaluate Recovery optimize_homogenization->reassess test_solvents Test Different Solvents/Ratios check_solvent->test_solvents No check_ph Is pH of Buffer Correct? check_solvent->check_ph Yes test_solvents->reassess adjust_ph Adjust pH of Buffer check_ph->adjust_ph No check_mixing Is Mixing Sufficient? check_ph->check_mixing Yes adjust_ph->reassess increase_mixing Increase Vortex Time/Speed check_mixing->increase_mixing No check_mixing->reassess Yes increase_mixing->reassess

References

Addressing isotopic cross-talk between nevirapine and Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-talk between nevirapine and its deuterated internal standard, Nevirapine-D4, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of nevirapine and this compound analysis?

A1: Isotopic cross-talk, or isotopic interference, occurs when the signal of the analyte (nevirapine) contributes to the signal of the stable isotope-labeled internal standard (this compound), or vice versa, in a mass spectrometry-based assay. This is primarily due to the natural abundance of heavier isotopes (like ¹³C) in the nevirapine molecule, which can result in a mass identical to that of the deuterated internal standard. This interference can lead to inaccuracies in the quantification of nevirapine.

Q2: Why is it important to address isotopic cross-talk?

A2: Failing to account for isotopic cross-talk can lead to an overestimation of the internal standard's response, which in turn results in an underestimation of the analyte's concentration. This can significantly impact the accuracy and reliability of pharmacokinetic and other quantitative studies.

Q3: What are the typical MRM transitions for nevirapine and this compound?

A3: The Multiple Reaction Monitoring (MRM) transitions for nevirapine and its deuterated analogs are crucial for their selective detection. While the optimal transitions should be determined empirically on your specific instrument, typical transitions are provided in the table below. Note that this compound is a commonly used internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nevirapine267.1226.2
This compound271.1226.2 or 230.2

Note: The exact product ion for this compound can vary depending on the position of the deuterium labels and the fragmentation pattern.

Q4: How can I determine the extent of isotopic cross-talk in my assay?

A4: The contribution of nevirapine to the this compound signal can be experimentally determined by analyzing a high-concentration solution of nevirapine without the internal standard and monitoring the MRM transition of this compound. The observed signal, relative to the signal of a known concentration of this compound, will give you the percentage of cross-talk.

Troubleshooting Guide

Issue: Inaccurate or imprecise results at high nevirapine concentrations.

This issue can often be attributed to significant isotopic cross-talk from the analyte to the internal standard.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Isotopic Cross-Talk A Inaccurate/Imprecise Results at High Analyte Concentrations B Prepare a High Concentration Nevirapine Standard (without IS) A->B Step 1 C Analyze the Standard Using the this compound MRM Transition B->C Step 2 D Is a Significant Peak Observed? C->D Step 3 E Yes: Significant Cross-Talk Detected D->E F No: Cross-Talk is Negligible D->F G Implement a Correction Factor in Data Processing E->G H Optimize MRM Transitions to Minimize Overlap E->H I Consider a Different Internal Standard (e.g., ¹³C-labeled) E->I K Investigate Other Sources of Error (e.g., Matrix Effects) F->K J Problem Resolved G->J H->J I->J

Caption: A logical workflow for troubleshooting isotopic cross-talk.

Experimental Protocols

Protocol 1: Determination of Isotopic Cross-Talk Contribution

Objective: To quantify the percentage of signal contribution from nevirapine to the this compound MRM channel.

Materials:

  • Nevirapine reference standard

  • This compound internal standard

  • LC-MS/MS system

  • Appropriate mobile phases and LC column

Methodology:

  • Prepare a stock solution of nevirapine at a known high concentration (e.g., the upper limit of quantification - ULOQ).

  • Prepare a stock solution of this compound at the concentration used in your assay.

  • Inject the high-concentration nevirapine solution and acquire data by monitoring the MRM transition for this compound.

  • Inject the this compound solution and acquire data monitoring the same MRM transition to get a reference signal for 100% this compound.

  • Calculate the cross-talk percentage using the following formula:

    % Cross-Talk = (Peak Area of Nevirapine at IS MRM / Peak Area of IS at its MRM) * 100

Data Presentation: Hypothetical Cross-Talk Calculation

The following table presents a hypothetical but typical result from a cross-talk experiment.

SampleMRM Transition MonitoredPeak AreaCalculated Cross-Talk (%)
Nevirapine (ULOQ)This compound (271.1 -> 226.2)5,0001.0%
This compoundThis compound (271.1 -> 226.2)500,000-

Protocol 2: Correction for Isotopic Cross-Talk

Objective: To apply a correction factor to the analytical data to account for isotopic cross-talk.

Methodology:

  • Determine the percentage of cross-talk as described in Protocol 1.

  • During sample analysis, the measured peak area of the internal standard must be corrected.

  • The correction is applied using the following equation:

    Corrected IS Area = Measured IS Area - (Analyte Area * % Cross-Talk / 100)

  • Use the Corrected IS Area for the final calculation of the analyte concentration.

Signaling Pathway for Data Correction:

The following diagram illustrates the logical flow of correcting for isotopic cross-talk in your data analysis workflow.

G cluster_1 Data Correction Workflow for Isotopic Cross-Talk A Acquire Raw Data (Analyte and IS Peak Areas) B Determine % Cross-Talk (from Protocol 1) A->B C Calculate Correction Value: (Analyte Area * % Cross-Talk / 100) A->C D Calculate Corrected IS Area: Measured IS Area - Correction Value A->D E Calculate Analyte/IS Ratio: Analyte Area / Corrected IS Area A->E B->C C->D D->E F Quantify Analyte Concentration using Calibration Curve E->F

Caption: A diagram illustrating the data correction workflow.

Stability of Nevirapine-D4 in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Nevirapine-D4 in solution under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice, such as PBS (pH 7.2).[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C. As a general guideline for many organic compounds in solution, storage at -80°C is preferable to maintain stability for extended periods.

Q3: How long can I store this compound solutions?

A3: While specific long-term stability data for this compound in various solvents is limited, data for Nevirapine suspension suggests good stability for up to 6 months when stored refrigerated or frozen.[2][3] For aqueous solutions of Nevirapine, it is not recommended to store them for more than one day. For stock solutions in organic solvents like DMSO or DMF, it is best practice to prepare them fresh. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Is this compound sensitive to light?

A4: Studies on Nevirapine indicate that it is stable under exposure to light conditions of 500 w/m² at 27°C for 8 hours.[4] However, as a general laboratory practice, it is always advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage.

Q5: What are the signs of this compound degradation in solution?

A5: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by monitoring the appearance of new peaks or a decrease in the main compound's peak area over time. Nevirapine has been shown to degrade under acidic and alkaline conditions.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation observed in the solution upon storage, especially after refrigeration or freezing. The solubility of this compound may have been exceeded at lower temperatures. For aqueous buffers, the compound may be less stable.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. For aqueous solutions, prepare them fresh before use.
Inconsistent results in bioassays or analytical measurements. Degradation of the this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Prepare a fresh stock solution from solid this compound. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Always verify the concentration of the stock solution before use in critical experiments.
Appearance of unexpected peaks in chromatograms. Degradation of this compound. This can be accelerated by storage in acidic or alkaline solutions, or by oxidative conditions.Confirm the identity of the degradation products using mass spectrometry if possible. Review the storage conditions and solvent used. Prepare fresh solutions and store them under recommended conditions (protected from light, at -20°C or -80°C).

Data on Stability of Nevirapine in Solution

Table 1: Stability of Nevirapine Suspension (10 mg/mL) under Different Storage Conditions over 6 Months[2][3]

Storage ConditionTemperatureRelative Humidity (RH)Initial Concentration (%)Concentration after 6 Months (%)Observations
Room Temperature26°CHigh100No significant decreaseStable
Refrigerated2-8°CN/A100No significant decreaseStable
Frozen-30°CN/A100No significant decreaseStable
Accelerated40°CLow100IncreasedConcentration increased due to solvent evaporation.
Accelerated40°CHigh100No significant decreaseStable

Table 2: Solubility of this compound[1]

SolventSolubility
DMF~5 mg/mL
DMSO~2.5 mg/mL
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO or DMF, sterile microcentrifuge tubes or vials.

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of solvent to the molar equivalent of this compound). d. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use amber vials to protect from light and to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Solution by HPLC

  • Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

  • Procedure: a. Prepare a stock solution of this compound in the desired solvent as described in Protocol 1. b. Divide the solution into several aliquots in amber vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C). c. At time zero (T=0), analyze one aliquot by a validated HPLC method to determine the initial concentration and purity. d. Store the remaining aliquots under the designated conditions. e. At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition. f. Allow the samples to equilibrate to room temperature. g. Analyze the samples by HPLC and compare the peak area of this compound to the T=0 sample. Calculate the percentage of this compound remaining. h. Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials for Each Condition prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_n20c -20°C aliquot->storage_n20c storage_n80c -80°C aliquot->storage_n80c analysis_t0 T=0 Analysis (HPLC) aliquot->analysis_t0 Initial Sample analysis_tp Time Point Analysis (e.g., 1, 4, 12 weeks) storage_rt->analysis_tp storage_4c->analysis_tp storage_n20c->analysis_tp storage_n80c->analysis_tp data_analysis Data Analysis (% Remaining, Degradants) analysis_t0->data_analysis analysis_tp->data_analysis Degradation_Pathway Simplified Degradation Pathways of Nevirapine NVP Nevirapine Degradant_A Degradation Product A NVP->Degradant_A Hydrolysis Degradant_B Degradation Product B NVP->Degradant_B Oxidation Acid Acidic Conditions (e.g., HCl) Acid->Degradant_A Oxidative Oxidative Stress (e.g., H2O2) Oxidative->Degradant_B

References

Minimizing ion suppression of Nevirapine-D4 signal in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression of the Nevirapine-D4 signal in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is my this compound signal affected?

A: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound.[1] It occurs when co-eluting components from the sample matrix (e.g., plasma, urine) compete with the analyte for the available charge or space on the surface of droplets in the ESI source.[2] This competition leads to a decreased number of analyte ions reaching the gas phase and entering the mass spectrometer, resulting in a weaker or more variable signal, which can compromise the sensitivity, precision, and accuracy of your quantitative analysis. ESI is particularly susceptible to this phenomenon compared to other ionization techniques.[1][3]

Q2: How can I definitively identify if ion suppression is occurring in my assay?

A: The most common method to identify and pinpoint ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a this compound solution into the LC eluent stream after the analytical column. Simultaneously, a blank matrix sample (that has undergone the full extraction procedure) is injected. Any dip or decrease in the constant this compound signal baseline indicates a region where matrix components are eluting and causing suppression.

Q3: My this compound signal is low and inconsistent. What are the most common causes?

A: Low and variable signals are classic symptoms of ion suppression. The most common causes include:

  • Endogenous Matrix Components: Biological samples are complex and contain high concentrations of salts, proteins, and phospholipids, which are major sources of ion suppression.[4][5]

  • Inadequate Sample Preparation: Using a non-selective sample cleanup method like protein precipitation can leave behind many interfering substances.[4][6]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) or certain ion-pairing agents (e.g., trifluoroacetic acid - TFA) can significantly suppress the ESI signal.[7][8]

  • Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar chromatographic properties to this compound can co-elute and compete for ionization.[9]

Q4: Which sample preparation method is best to minimize ion suppression for this compound?

A: Improving sample preparation is the most effective strategy to combat ion suppression.[4] The choice of method significantly impacts the cleanliness of the final extract.

  • Solid-Phase Extraction (SPE): This is generally the most effective and recommended method. It provides superior sample cleanup by selectively isolating the analyte from matrix interferences like phospholipids.[6][10] Studies have shown that SPE can provide clean extracts for Nevirapine analysis with no observable matrix effects.[11]

  • Liquid-Liquid Extraction (LLE): LLE is also a robust technique for reducing matrix effects and can be more effective than protein precipitation.[4]

  • Protein Precipitation (PPT): While simple and fast, this method is the least effective for removing non-protein interferences and is often associated with significant ion suppression.[4][6]

Q5: Can I reduce ion suppression by changing my Liquid Chromatography (LC) method?

A: Yes, optimizing the chromatographic separation is a key strategy. The goal is to chromatographically separate the this compound peak from any co-eluting matrix components that cause suppression. This can be achieved by:

  • Adjusting the Mobile Phase Gradient: Modifying the gradient slope can improve the resolution between the analyte and interferences.

  • Changing the Stationary Phase: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group column) can alter selectivity and move interferences away from the this compound peak.[2]

  • Using a Smaller Particle Size Column (UHPLC): This can increase peak efficiency and resolution, providing better separation from matrix components.

Q6: What ESI-MS source parameters can I adjust to improve the this compound signal?

A: Optimizing the ion source parameters can help maximize the analyte signal and potentially mitigate some suppression effects.[12] Key parameters to adjust include:

  • Capillary Voltage: Ensure it is set to the optimal level for Nevirapine ionization.

  • Source Temperature and Gas Flows: Optimize the nebulizer gas, auxiliary gas, and source temperature to ensure efficient droplet desolvation.[8] Inefficient desolvation can worsen ion suppression.[9]

  • Cone/Declustering Potential: Adjusting this voltage can help reduce the formation of non-specific adducts and improve signal quality.[8]

Q7: Should I consider using a different ionization technique instead of ESI?

A: If ion suppression remains a significant problem after optimizing sample preparation and chromatography, switching the ionization source is a viable option. Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from matrix effects than ESI.[1][13] Since Nevirapine is a relatively non-polar compound, it is often a good candidate for APCI, which may provide a more robust and reproducible signal in the presence of a complex matrix.[3]

Troubleshooting Guides & Experimental Workflows

Guide 1: Systematic Approach to Diagnosing and Mitigating Ion Suppression

This workflow provides a logical sequence of steps to identify and resolve issues with this compound signal suppression.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Observe Low or Variable This compound Signal B Perform Post-Column Infusion Experiment A->B C Is Suppression Detected at Analyte RT? B->C D Optimize LC Method: - Adjust Gradient - Change Column C->D Yes K Optimize MS Source Parameters & Recalibrate C->K No E Re-evaluate with Post-Column Infusion D->E F Suppression Resolved? E->F G Improve Sample Prep: - Switch from PPT to LLE/SPE - Optimize SPE Protocol F->G No Z Proceed with Method Validation F->Z Yes H Re-evaluate with Post-Column Infusion G->H I Suppression Resolved? H->I J Consider Advanced Options: - Switch to APCI Source - Use Nano-ESI I->J No I->Z Yes L Method is Not Robust. Re-evaluate Analyte & IS. K->L

Caption: A workflow for troubleshooting this compound ion suppression.

Guide 2: The Mechanism of Ion Suppression in the ESI Source

This diagram illustrates how matrix components interfere with the ionization of the target analyte (this compound).

G cluster_0 ESI Droplet in Solution cluster_1 Gas Phase (To MS Inlet) Analyte NVP-D4 Analyte_Gas NVP-D4 Ion Analyte->Analyte_Gas Successful Ionization Matrix1 Matrix Matrix1->Analyte Competition for Charge/Surface Matrix2 Matrix Suppressed_Analyte NVP-D4 Matrix2->Suppressed_Analyte Suppression Matrix3 Matrix Matrix3->Suppressed_Analyte Suppression Matrix_Gas Matrix Ion

Caption: Matrix components compete with this compound in the ESI droplet.

Quantitative Data & Experimental Protocols

Data Presentation: Comparison of Sample Preparation Techniques

The table below summarizes the typical performance of common sample preparation techniques in terms of analyte recovery and relative matrix effect for bioanalytical samples.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Matrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 110%40 - 80%Fast, inexpensive, simpleHigh ion suppression, low selectivity[4]
Liquid-Liquid Extraction (LLE) 70 - 95%15 - 40%Good cleanup, removes saltsLabor-intensive, emulsion formation[4]
Solid-Phase Extraction (SPE) 90 - 105%< 15%Excellent cleanup, high selectivity, automation-friendlyHigher cost, requires method development[11]

*Relative Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100. Lower values indicate less ion suppression.

Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline adapted from published methods.[11] It should be optimized for your specific application and instrumentation.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Pre-treatment: To 200 µL of human plasma sample (containing Nevirapine and this compound IS), add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the this compound and analyte from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase used for the this compound assay.

    • Using a T-junction, connect a syringe pump between the analytical column and the MS ion source.

  • Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate-to-high signal (e.g., 100 ng/mL).

  • Experiment Execution:

    • Begin acquiring MS data, monitoring the specific MRM transition for this compound.

    • Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min). You should observe a stable, flat baseline signal.

    • Once the baseline is stable, inject a prepared blank plasma sample (extracted using your current sample preparation method).

  • Data Analysis:

    • Monitor the this compound signal trace throughout the chromatographic run.

    • Any significant and reproducible dip in the signal intensity indicates that co-eluting matrix components are causing ion suppression at that specific retention time.

    • Compare the retention time of any observed suppression with the retention time of this compound in your standard analysis to confirm that the suppression is affecting your analyte of interest.

References

Technical Support Center: Investigating Lot-to-Lot Variability of Nevirapine-D4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of the Nevirapine-D4 internal standard (IS) in bioanalytical methods.

Troubleshooting Guides

Q1: We are observing a significant shift in the peak area response of our new lot of this compound internal standard compared to the previous lot. What are the potential causes and how can we investigate this?

A1: A significant shift in the internal standard response between lots can compromise the accuracy and reproducibility of your analytical method.[1] Several factors could be contributing to this variability. A systematic investigation is crucial to identify the root cause.

Potential Causes:

  • Differences in Chemical Purity: The new lot may have a different purity profile compared to the previous lot.

  • Variations in Isotopic Purity: The isotopic enrichment of the deuterium label in the new lot might differ, or there could be a higher proportion of unlabeled nevirapine.

  • Presence of Impurities: The new lot may contain impurities that co-elute with the internal standard, causing ion suppression or enhancement.

  • Errors in Concentration of the Stock Solution: Inaccuracies in the preparation of the new internal standard stock solution can lead to response variations.

  • Storage and Handling Conditions: Improper storage or handling of the new lot of this compound could lead to degradation.[2]

Investigation Workflow:

To systematically troubleshoot this issue, we recommend the following experimental workflow:

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Decision Points cluster_3 Outcomes A Significant shift in this compound peak area with new lot B Prepare fresh stock solutions of both old and new lots A->B C Analyze solutions head-to-head via direct infusion and LC-MS B->C D Compare peak area, retention time, and mass spectra C->D F Are direct infusion responses comparable? D->F E Perform a cross-validation experiment H Does the new lot meet acceptance criteria in the cross-validation? E->H G Do LC-MS peak areas and retention times match? F->G Yes I Issue likely with initial stock preparation. Re-prepare and verify. F->I Yes, after re-preparation J Potential issue with chromatographic behavior or impurities. Investigate matrix effects. F->J No G->E Yes G->J No K New lot is acceptable for use. H->K Yes L Contact the supplier for a replacement lot and certificate of analysis. H->L No J->L

Figure 1: Troubleshooting workflow for investigating shifts in this compound internal standard response.

Experimental Protocol for Lot-to-Lot Comparison:

A head-to-head comparison of the new lot against the current, qualified lot is the most effective way to assess variability.

Objective: To determine if the new lot of this compound is analytically equivalent to the reference lot.

Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of both the new and reference lots of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at the same concentration (e.g., 1 mg/mL).

    • From these stock solutions, prepare intermediate and working solutions at the concentration used in your analytical method.

  • Direct Infusion Mass Spectrometry Analysis:

    • Separately infuse the working solutions of the new and reference lots into the mass spectrometer.

    • Compare the absolute intensity of the signal. A significant difference may indicate an issue with the concentration or purity of the new lot.

  • LC-MS Analysis of Neat Solutions:

    • Inject the working solutions of both lots multiple times (n≥6) onto the LC-MS system.

    • Compare the peak area, retention time, and peak shape.

  • Cross-Validation Experiment in Matrix:

    • Prepare two sets of calibration curves and quality control (QC) samples using a blank biological matrix.

    • Spike one set with the reference lot of this compound and the other set with the new lot.

    • Analyze both sets in the same analytical run.

    • Calculate the concentration of the QC samples against both calibration curves.

Acceptance Criteria:

The results from the new lot should meet the acceptance criteria established during your method validation. A common acceptance criterion is that the mean concentration of the QC samples prepared with the new lot should be within ±15% of the nominal concentration when quantified against the calibration curve prepared with the reference lot.

Data Presentation:

The following table summarizes hypothetical data from a lot-to-lot comparison experiment.

ParameterReference LotNew Lot% DifferenceAcceptance Criteria
Direct Infusion (cps) 1.5 x 10^61.45 x 10^6-3.3%Informational
Mean Peak Area (Neat) 2.8 x 10^52.7 x 10^5-3.6%≤ 15%
Mean Retention Time (min) 2.152.16+0.5%≤ 2%
QC Low Conc. (ng/mL) 48.551.2+5.6%Within 85-115% of nominal
QC Mid Conc. (ng/mL) 495.2508.9+2.8%Within 85-115% of nominal
QC High Conc. (ng/mL) 3980.14102.5+3.1%Within 85-115% of nominal

In this example, the new lot of this compound would be considered acceptable as it meets the predefined acceptance criteria.

Frequently Asked Questions (FAQs)

Q2: What is the acceptable level of variability for an internal standard response in a bioanalytical method?

A2: While there is no universally mandated acceptance criterion, a common practice in regulated bioanalysis is to monitor the internal standard response.[3] A typical approach is to establish a range based on the IS response in the calibration standards and quality control samples. For instance, the IS response in unknown samples should be within 50-150% of the mean IS response of the calibrators and QCs in the same run.[1][3] Any sample falling outside this range may warrant investigation and potential reanalysis.

Q3: Can the isotopic purity of this compound affect my results?

A3: Yes. The isotopic purity is a critical attribute. If a new lot of this compound has a significantly higher percentage of the unlabeled analyte (Nevirapine), it can contribute to the signal at the analyte's mass transition, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). It is essential to review the Certificate of Analysis for each new lot to ensure the isotopic purity is consistent.

Q4: We are observing a gradual decrease in the this compound response throughout our analytical run. What could be the cause?

A4: A gradual decrease in the internal standard response can be indicative of several issues:

  • Instrument Drift: The sensitivity of the mass spectrometer may be drifting over time.

  • Contamination of the Ion Source: Buildup of contaminants in the ion source can lead to a progressive decrease in signal.

  • Degradation of the Internal Standard in the Autosampler: If the internal standard is not stable under the autosampler conditions (e.g., temperature, light exposure), it may degrade over the course of the run.

  • Adsorption to Vials or Tubing: this compound may adsorb to the surfaces of autosampler vials or LC tubing, leading to a decrease in the amount injected over time.

A systematic investigation, including checking instrument performance, cleaning the ion source, and evaluating the stability of the prepared samples, is recommended.

Q5: How should we handle a new lot of this compound if it fails our acceptance criteria for lot-to-lot variability?

A5: If a new lot of this compound fails your acceptance criteria, it should not be used for sample analysis. The following steps are recommended:

G A New lot of this compound fails acceptance criteria B Quarantine the new lot to prevent accidental use A->B C Thoroughly document all experimental results and observations B->C D Contact the supplier's technical support C->D E Provide the lot number and a summary of your findings D->E F Request a replacement lot and the Certificate of Analysis for the new lot E->F G Evaluate the replacement lot using the same experimental protocol F->G

Figure 2: Decision pathway for handling a failed lot of this compound internal standard.

References

Deuterium-hydrogen exchange issues with Nevirapine-D4 in protic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevirapine-D4. The information focuses on addressing issues related to deuterium-hydrogen (D-H) exchange when using protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium atoms located?

A1: this compound is a deuterated analog of Nevirapine. For the context of this guide, we will consider a common isotopologue where deuterium atoms replace hydrogen atoms at positions that may be susceptible to exchange or are of interest for metabolic studies. A likely site for exchange is the amine proton on the pyridinone ring. The other three deuteriums are typically placed at metabolically active sites, such as the methyl group, to investigate kinetic isotope effects, as seen with 12-D3-Nevirapine.

Q2: What is deuterium-hydrogen (D-H) exchange, and why is it a concern with this compound in protic solvents?

A2: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom bonded to a molecule is replaced by a hydrogen atom from the solvent, or vice versa.[1] This is a significant issue when working with deuterated compounds in protic solvents (e.g., water, methanol, ethanol) because these solvents contain readily available hydrogen atoms that can exchange with the deuterium atoms on your compound of interest. This can lead to a loss of isotopic purity and can complicate the interpretation of analytical data, particularly in quantitative studies using mass spectrometry or NMR.

Q3: Which deuterium atoms on this compound are most susceptible to exchange?

A3: Deuterium atoms attached to heteroatoms, such as nitrogen (in the amine group), are highly susceptible to exchange in protic solvents. The C-D bonds are generally more stable, but exchange can be catalyzed by acidic or basic conditions. For this compound, the deuterium on the amine group of the pyridinone ring is the most likely to undergo rapid exchange.

Q4: How can I minimize D-H exchange during my experiments?

A4: To minimize D-H exchange, consider the following strategies:

  • Use aprotic solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) for sample preparation and analysis.

  • Control pH: The rate of D-H exchange is pH-dependent. For amide hydrogens, the minimum exchange rate is typically observed around pH 2.5–3.[2]

  • Low Temperature: Perform experiments at low temperatures to reduce the rate of exchange.[2]

  • Minimize Time in Protic Solvents: Reduce the exposure time of this compound to protic solvents as much as possible.[3][4]

  • Use Deuterated Solvents: If a protic solvent is necessary, consider using the deuterated version (e.g., D₂O, methanol-d4) to maintain the isotopic labeling.

Troubleshooting Guides

Issue 1: Unexpected Mass Shift in LC-MS Analysis

Q: I am observing a mass peak corresponding to Nevirapine-D3 or lower instead of this compound in my LC-MS analysis when using a mobile phase containing water and methanol. What is happening?

A: This indicates a loss of one or more deuterium atoms due to D-H exchange with the protic mobile phase. The deuterium on the amine group is the most probable site of exchange.

Troubleshooting Steps:

  • Confirm the Exchangeable Site: The primary suspect is the N-D bond.

  • Optimize LC-MS Conditions:

    • Lower the pH of the mobile phase: Adjust the pH of the aqueous portion of your mobile phase to around 2.5-3.0 using an additive like formic acid. This can significantly slow down the exchange rate for the amide deuterium.[1]

    • Reduce analysis time: Shorten the LC gradient to minimize the time the compound is in the protic mobile phase. However, be aware that this may sacrifice chromatographic resolution.[3][4]

    • Use a chilled autosampler and column compartment: Lowering the temperature will decrease the exchange rate.[2]

  • Consider a Different Analytical Technique: If the exchange is unavoidable under LC-MS conditions, you might consider alternative techniques like Supercritical Fluid Chromatography (SFC) with a non-protic co-solvent.

Issue 2: Discrepancies in Quantitative Analysis

Q: My quantitative results for this compound are inconsistent and show high variability between replicates. Could this be related to D-H exchange?

A: Yes, uncontrolled D-H exchange can lead to poor reproducibility in quantitative assays. If the extent of exchange varies between samples and standards, it will introduce significant error.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that all samples and standards are treated identically in terms of solvent composition, temperature, and time from preparation to injection.

  • Assess Back-Exchange: Prepare a "fully deuterated" control sample and analyze it under your standard conditions to measure the level of back-exchange (deuterium loss).[5] This can be used to apply a correction factor.

  • Matrix Effects: Investigate if the sample matrix is influencing the exchange rate. Components in the matrix could alter the local pH.

  • Solvent Selection: If possible, switch to aprotic solvents for sample extraction and reconstitution.

Quantitative Data Summary

The following tables provide hypothetical data on the stability of this compound in different solvents and at various pH levels to illustrate the impact of experimental conditions on D-H exchange.

Table 1: Effect of Solvent Composition on D-H Exchange of this compound at Room Temperature

Solvent System (v/v)Incubation Time (hours)% D-H Exchange (N-D site)
100% Acetonitrile24< 1%
50:50 Acetonitrile:Water225%
50:50 Acetonitrile:Water870%
100% Methanol2495%
100% Water24>99%

Table 2: Influence of pH on D-H Exchange of this compound in 50:50 Acetonitrile:Water at 4°C

pH of Aqueous ComponentIncubation Time (hours)% D-H Exchange (N-D site)
2.545%
4.5415%
7.0440%
9.0465%

Experimental Protocols

Protocol 1: Monitoring D-H Exchange of this compound by LC-MS

This protocol allows for the quantification of deuterium loss from this compound under specific solvent conditions.

Materials:

  • This compound

  • Solvents of interest (e.g., water, methanol, acetonitrile)

  • Formic acid

  • HPLC or UHPLC system coupled to a mass spectrometer

  • C18 reversed-phase column

Procedure:

  • Prepare a stock solution of this compound in an aprotic solvent like acetonitrile (e.g., 1 mg/mL).

  • To initiate the exchange experiment, dilute the stock solution into the protic solvent system to be tested (e.g., 50:50 water:acetonitrile) to a final concentration of 10 µg/mL.

  • Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • To quench the exchange reaction, dilute the aliquot 1:1 with a quench buffer (e.g., 0.1% formic acid in acetonitrile) and immediately place it in a chilled autosampler set to 4°C.[1][2]

  • Inject the sample onto the LC-MS system.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute Nevirapine.

    • MS Detection: Monitor the ion signals for this compound and the corresponding lower deuterated forms (D3, D2, etc.).

  • Calculate the percentage of D-H exchange at each time point by comparing the peak areas of the different deuterated species.

Protocol 2: In-situ Monitoring of D-H Exchange by ¹H NMR

This method provides real-time observation of the exchange process.

Materials:

  • This compound

  • Deuterated protic solvent (e.g., Methanol-d4)

  • Non-deuterated protic solvent (e.g., Methanol)

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of this compound in a deuterated protic solvent (e.g., Methanol-d4) and acquire a baseline ¹H NMR spectrum. The signal for the N-H proton should be absent.

  • To initiate the exchange, add a small, known amount of the non-deuterated solvent (e.g., Methanol) to the NMR tube.

  • Acquire a series of ¹H NMR spectra over time.

  • Observe the appearance and increase in the intensity of the N-H proton signal as the deuterium is exchanged for a proton from the solvent.

  • The rate of exchange can be determined by monitoring the change in the integral of the N-H peak over time.[1]

Visualizations

Deuterium-Hydrogen Exchange Troubleshooting A Unexpected Mass Shift or Quantitative Variability Observed B Is this compound in a protic solvent (water, methanol)? A->B C D-H Exchange is Likely Occurring B->C Yes L No: Issue is likely not D-H exchange. Investigate other causes (e.g., instrument stability). B->L No D Optimize Experimental Conditions C->D E Lower Temperature D->E F Adjust pH to ~2.5 D->F G Reduce Incubation Time D->G H Use Aprotic or Deuterated Solvents D->H I Problem Resolved? E->I F->I G->I H->I J Yes: Continue with Optimized Protocol I->J Yes K No: Consider Alternative Analytical Methods (e.g., SFC) I->K No

Caption: Troubleshooting logic for D-H exchange issues.

G LC-MS Workflow for D-H Exchange Analysis cluster_prep Sample Preparation cluster_incubation Time Course Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock in Aprotic Solvent initiate_exchange Dilute in Protic Solvent (Start Time T=0) prep_stock->initiate_exchange incubate Incubate at Controlled Temperature initiate_exchange->incubate aliquot Take Aliquots at Different Time Points incubate->aliquot quench Quench Reaction (Low Temp, Low pH) aliquot->quench inject Inject into LC-MS quench->inject analyze Monitor Mass Peaks for D4, D3, D2... inject->analyze quantify Calculate % Exchange analyze->quantify

Caption: Workflow for quantifying D-H exchange via LC-MS.

Caption: Potential D-H exchange site on Nevirapine.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Nevirapine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of key performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug nevirapine in biological matrices, utilizing its deuterated stable isotope, Nevirapine-D4, as an internal standard.

The validation parameters presented here are aligned with the principles outlined by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method. While some studies have successfully employed Nevirapine-D5 as the internal standard, the principles and validation criteria remain directly applicable.[6][7]

Comparative Performance of Validated Methods

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for nevirapine analysis. These methods employ different sample preparation techniques, each with its own advantages in terms of recovery, matrix effect, and throughput.

Validation ParameterMethod 1: Protein Precipitation (PPT)Method 2: Solid-Phase Extraction (SPE)Method 3: Liquid-Liquid Extraction (LLE)Regulatory Acceptance Criteria (FDA/EMA)
Linearity Range (ng/mL) 25 - 10,000[8]10 - 4000[9]50 - 15,000[10]Correlation coefficient (r²) ≥ 0.99[6][11]
Lower Limit of Quantification (LLOQ) (ng/mL) 25[8]10[9]50[6][10]Signal-to-noise ratio ≥ 5; analyte response > 5x blank response
Intra-day Precision (%CV) < 10%[8]< 12.2%[9]< 9.69%[10]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 10%[8]< 12.2%[9]< 12%[6]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 10%[8]Within ± 8.5%[9]-9.70% to +12.0%[10]Within ± 15% (± 20% at LLOQ)
Recovery (%) 92.4%[8]61 - 85%[9]98.8 - 114%[10]Consistent, precise, and reproducible
Matrix Effect Not explicitly statedNo significant ionization effects[11]No interference from endogenous components[10]Internal standard normalized matrix factor within acceptable limits

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are representative protocols for the key steps in the analysis of nevirapine using this compound as an internal standard.

Sample Preparation

1. Protein Precipitation (PPT): A simple and rapid technique suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE): Provides cleaner extracts by removing more interfering substances.

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load 200 µL of plasma sample (pre-treated with a buffer and containing this compound).

  • Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute as described for PPT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[12]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[12]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally employed.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for nevirapine and this compound are monitored for quantification.

    • Nevirapine: m/z 267.1 → 226.2[11]

    • This compound: The precursor ion will be shifted by +4 Da (m/z 271.1), while the product ion may or may not be shifted depending on the fragmentation pattern. A common transition would be m/z 271.1 → 230.2.

Visualizing the Workflow and Validation Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical progression of the bioanalytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Extraction (PPT, SPE, or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification

Caption: Experimental workflow for the bioanalytical analysis of nevirapine.

validation_process start Method Development validation Full Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability end Validated Method selectivity->end linearity->end accuracy->end precision->end recovery->end matrix_effect->end stability->end

Caption: Logical flow of the bioanalytical method validation process.

References

A Comparative Guide to Internal Standards for Nevirapine Analysis: Is Nevirapine-D4 the Gold Standard?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals involved in the quantitative analysis of nevirapine, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Nevirapine-D4 to other commonly used internal standards, supported by experimental data from various studies.

The ideal internal standard should mimic the analyte's chemical and physical properties throughout the entire analytical process, including extraction, chromatography, and ionization. A stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard" due to its near-identical behavior to the unlabeled drug. However, other compounds have also been successfully employed. This guide will delve into the performance characteristics of this compound and compare it with other internal standards such as indinavir, abacavir, zalcitabine, and carbamazepine.

Performance Data Overview

The following tables summarize the quantitative performance data for nevirapine analysis using different internal standards, as reported in various validated bioanalytical methods. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Performance Characteristics of this compound (NVP-d3, Nevirapine-d5) as an Internal Standard
ParameterMatrixMethodLinearity RangeAccuracy (%)Precision (%CV)LLOQ (ng/mL)Recovery (%)Citation
This compound Human PlasmaLC-MS/MS752.27 - 121,333.33 ng/mLNot explicitly statedNot explicitly stated752.27Not explicitly stated[1]
Nevirapine-d5 Dried Blood SpotsLC-MS/MS50 - 10,000 ng/mL93.3 - 113.41.9 - 12.050≥70.7[2]
Nevirapine-d5 Human PlasmaLC-MS/MS37.5080 - 5991.0460 ng/mL99.331.0337.5080Not explicitly stated[3][4]
NVP-d3 HairLC-MS/MSNot explicitly stated85 - 115<150.011 (pg/mg)85 - 115[5]
Table 2: Performance Characteristics of Alternative Internal Standards for Nevirapine Analysis
Internal StandardMatrixMethodLinearity RangeAccuracy (%)Precision (%CV)LLOQ (ng/mL)Recovery (%)Citation
Indinavir Human PlasmaHPLC-UV500 - 15,000 ng/mL-9.70 to +12.0+1.92 to +9.6950098.8 - 114[6][7]
Abacavir Human PlasmaLC-MS/MSNot explicitly stated80.00 - 120.00<15Not explicitly statedNot explicitly stated[8]
Zalcitabine Human PlasmaLC-MS/MS10 - 500 ng/mL"Excellent""Excellent"1085[9]
Carbamazepine Human PlasmaHPLC-UV1.0 - 10.0 µg/mLNot explicitly statedNot explicitly stated50087 - 126[10][11]
Tegafur Human PlasmaHPLC50 - 10,000 ng/mL90 - 110<75090 - 110[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols used in the studies cited.

Method 1: Nevirapine Analysis using Nevirapine-D5 as Internal Standard (LC-MS/MS)
  • Sample Preparation: Solid phase extraction of 300 µL of human plasma.[3][4]

  • Chromatography:

    • Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm).[3][4]

    • Mobile Phase: Not explicitly detailed.

    • Flow Rate: Not explicitly detailed.

  • Mass Spectrometry:

    • Ionization: Not explicitly detailed.

    • Transitions: Not explicitly detailed.

Method 2: Nevirapine Analysis using Indinavir as Internal Standard (HPLC-UV)
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • System: Waters 2795 Alliance HPLC.[6][7]

    • Column: Atlantis dC18 (5 µm, 3.9 mm × 150 mm).[6][7]

    • Mobile Phase: Gradient elution.[6][7]

    • Flow Rate: 1 mL/min.[6][7]

    • Detection: UV at 260 nm.[6][7]

Method 3: Nevirapine Analysis using Abacavir as Internal Standard (LC-MS/MS)
  • Sample Preparation: Details not provided.

  • Chromatography: Details not provided.

  • Mass Spectrometry: Details not provided.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for nevirapine analysis using a deuterated internal standard versus a non-isotopically labeled internal standard.

G cluster_0 Nevirapine Analysis Workflow with this compound (IS) P1 Plasma Sample Collection P2 Addition of this compound (IS) P1->P2 P3 Sample Preparation (e.g., Protein Precipitation or SPE) P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Processing (Ratio of Analyte to IS) P4->P5

Caption: Workflow for Nevirapine analysis using this compound.

G cluster_1 Nevirapine Analysis Workflow with Alternative IS (e.g., Indinavir) A1 Plasma Sample Collection A2 Addition of Indinavir (IS) A1->A2 A3 Sample Preparation (e.g., Protein Precipitation) A2->A3 A4 HPLC-UV Analysis A3->A4 A5 Data Processing (Ratio of Analyte to IS) A4->A5

Caption: Workflow for Nevirapine analysis using an alternative IS.

Discussion and Conclusion

The data presented highlights that while this compound is a robust choice for an internal standard in LC-MS/MS methods, offering excellent precision and accuracy, other internal standards can also provide reliable results, particularly in HPLC-UV methods.

This compound: The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte, effectively compensating for matrix effects and variations in instrument response. This is reflected in the low limits of quantification and high precision reported in the LC-MS/MS methods.[1][2][3][4][5]

Alternative Internal Standards:

  • Indinavir: Has been shown to be a suitable internal standard for HPLC-UV analysis of nevirapine, with good recovery and precision.[6][7] Its different chemical structure might lead to slight variations in extraction efficiency and chromatographic behavior compared to nevirapine.

  • Abacavir, Zalcitabine, and Carbamazepine: These have also been successfully used as internal standards in various analytical methods. The choice among them may depend on the specific requirements of the assay, such as the analytical technique (LC-MS/MS vs. HPLC-UV) and the potential for co-eluting interferences from the sample matrix or co-administered drugs.

References

Cross-validation of nevirapine assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and performance data from a key study on the cross-validation of nevirapine assays between different laboratories. Ensuring consistency and reliability of bioanalytical data across multiple sites is paramount for successful clinical trials and therapeutic drug monitoring. This document summarizes the quantitative outcomes, details the experimental protocols employed, and visually represents the validation workflow.

Inter-Laboratory Performance Comparison

The primary goal of cross-validation is to ensure that an analytical method produces comparable results when performed by different laboratories. A study conducted between the University of Nebraska Medical Center Pharmacology Specialty Laboratory (UNMC-PSL) and the University of Zimbabwe International HIV Pharmacology Specialty Laboratory (UZ-IPSL) provides a practical example of this process for nevirapine quantification in plasma samples.[1][2][3][4]

The key performance metric in this cross-validation was the percentage difference in nevirapine concentration measurements between the two laboratories for the same set of clinical samples. The results demonstrated a strong agreement, with 87% of the paired measurements falling within a ±20% difference margin.[1][2][3][4] This level of concordance indicates that the assay established in the new Zimbabwe laboratory is reliable for monitoring nevirapine levels.[1]

Table 1: Summary of Quantitative Data from Inter-Laboratory Cross-Validation

ParameterUniversity of Nebraska Medical Center (UNMC-PSL)University of Zimbabwe (UZ-IPSL)Performance Outcome
Analytical Method HPLC-UVHPLC-UVN/A
Quantitation Range 25 - 10,000 ng/mL[2]500 - 15,000 ng/mL[2][5]N/A
Inter-Laboratory Agreement Reference LaboratoryComparison Laboratory87% of results within ±20% difference[1][2][3][4]

Experimental Protocols

Both laboratories utilized internally developed and validated methods based on reverse-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[2][4] While the fundamental technology was the same, specific instrumentation and validated ranges differed, as detailed below.

University of Nebraska Medical Center (UNMC-PSL) Protocol
  • Instrumentation : Waters e2695 HPLC system coupled to a Waters 2489 ultraviolet detector.[2]

  • Software : Empower 2 software was used for system control and data acquisition.[2]

  • Sample Preparation : Solid-phase extraction was employed to isolate nevirapine from plasma samples.[2]

  • Quantitation Range : The validated range for nevirapine quantification was 25 ng/mL to 10,000 ng/mL.[2] Samples with concentrations exceeding this range were diluted according to a validated protocol and re-analyzed.[2]

  • Quality Assurance : The UNMC-PSL participated in the Clinical Pharmacology Quality Assurance (CPQA) proficiency testing program to ensure assay performance and accuracy.[2][5]

University of Zimbabwe (UZ-IPSL) Protocol
  • Instrumentation : Shimadzu LC20A HPLC system with an SPD-M20A ultraviolet photodiode array detector.[5]

  • Software : LabSolutions Software (version 5.8).[5]

  • Sample Preparation : Details on the specific extraction method were not provided in the primary cross-validation publication, but the method was validated to be compliant with United States Food and Drug Administration (FDA) bioanalytical guidelines.[2][5]

  • Quantitation Range : The assay's quantitation range was 500 ng/mL to 15,000 ng/mL.[2][5] Similar to the UNMC-PSL, a validated dilution protocol was used for samples above the upper limit of quantification.[2][5]

  • Method Validation : The assay's performance, including linearity, precision, and accuracy, was confirmed to be within the acceptance criteria set by the FDA.[6] Peak purity was also assessed to ensure no interference from other substances in the patient samples.[2]

Alternative Methodologies: LC-MS/MS

While the featured cross-validation utilized HPLC-UV, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for quantifying nevirapine. LC-MS/MS assays often offer higher sensitivity and specificity. Validation of such methods typically demonstrates excellent linearity (with correlation coefficients >0.99), accuracy, and precision.[7] For instance, one validated LC-MS/MS method for nevirapine reported a lower limit of quantification (LLOQ) of 37.5 ng/mL, with accuracy and precision at 99.33% and 1.03%, respectively.[7] Another study validated an LC-MS/MS assay over a concentration range of 0.0195 µg/mL to 20 µg/mL, with accuracy between 90.8% and 100.8% and precision below 9.3%.[8]

Visualizing the Cross-Validation Workflow

The process of cross-validating an analytical assay between two laboratories follows a structured workflow to ensure a robust and unbiased comparison. This involves sample selection, blinding, independent analysis, and data comparison against predefined acceptance criteria.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_labA Reference Laboratory (e.g., UNMC-PSL) cluster_labB Testing Laboratory (e.g., UZ-IPSL) cluster_comparison Phase 3: Data Comparison & Evaluation cluster_outcome Phase 4: Outcome A Select Patient Samples Covering Therapeutic Range B Split each sample into two aliquots (Lab A & Lab B) A->B C Blind and Randomize Aliquots B->C D Ship Aliquots to Respective Laboratories C->D E Analyze Samples using Validated HPLC-UV Assay F Generate Concentration Data (Results A) E->F I Unblind and Pair Results (A vs. B) F->I G Analyze Samples using Validated HPLC-UV Assay H Generate Concentration Data (Results B) G->H H->I J Calculate Percent Difference for each Sample Pair I->J K Compare against Acceptance Criteria (e.g., ±20% difference) J->K L Criteria Met? K->L M Successful Cross-Validation L->M Yes N Root Cause Analysis Required L->N No

Caption: Workflow for Inter-Laboratory Assay Cross-Validation.

References

A Comparative Guide to Nevirapine Calibration: Evaluating Linearity, Accuracy, and Precision with Nevirapine-D4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nevirapine, the choice of an appropriate internal standard is paramount to ensure the reliability and validity of bioanalytical methods. This guide provides an objective comparison of the performance of nevirapine calibration using the deuterated internal standard Nevirapine-D4 against other commonly used alternatives. The comparison is based on key validation parameters: linearity, accuracy, and precision, supported by experimental data from published studies.

Performance Comparison of Internal Standards for Nevirapine Quantification

The selection of an internal standard is a critical step in the development of robust bioanalytical assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. The following table summarizes the performance characteristics of nevirapine calibration with different internal standards.

Internal StandardLinearity (R²)Concentration RangeAccuracy (% Bias or % Recovery)Precision (% CV or % RSD)Analytical MethodMatrix
Nevirapine-D5 > 0.9937.51 to 5991.05 ng/mL99.33% (accuracy)1.03% to 2.31% (inter-day precision)LC-MS/MSHuman Plasma
Nevirapine-d3 > 0.9911 to 40,000 pg/mg85% to 115% (recovery)< 15% (intra-day and inter-day CV)LC-MS/MSHuman Hair
Indinavir 0.995500 to 15,000 ng/mL-9.70% to +12.0% (accuracy)< 9.69% (precision)HPLC-UVHuman Plasma
Carbamazepine 0.992 - 0.997Not Specified90% to 110% of expected concentration≤ 10%HPLCHuman Plasma
Not Specified > 0.9925 to 10,000 ng/mLMean inter- and intra-assay CVs < 10%Mean inter- and intra-assay CVs < 10%LC-MS/MSHuman Plasma

Experimental Protocols

The methodologies employed to generate the data in the table above vary across different laboratories. However, a general workflow for the quantification of nevirapine in biological matrices using a deuterated internal standard like this compound can be outlined.

Sample Preparation

A common procedure for plasma samples involves protein precipitation. In this method, a small volume of plasma (e.g., 300 µL) is mixed with a protein precipitating agent, such as a solution containing the internal standard (e.g., Nevirapine-D5)[1]. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing nevirapine and the internal standard, is collected for analysis. For solid matrices like hair, an extraction step with an organic solvent such as methanol is typically required[2][3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared sample extract is injected into a liquid chromatography system. Chromatographic separation is often achieved using a C18 reversed-phase column[1]. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a buffer or acid) and an organic solvent (e.g., acetonitrile or methanol), often delivered in a gradient elution mode.

Following chromatographic separation, the eluent is introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in a positive ion mode, and specific precursor-to-product ion transitions are monitored for both nevirapine and the internal standard (e.g., this compound) using Multiple Reaction Monitoring (MRM).

Workflow for Nevirapine Quantification

The following diagram illustrates a typical experimental workflow for the quantification of nevirapine in a biological matrix using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Spike Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Nevirapine Concentration Calibration_Curve->Quantification

Fig. 1: Experimental workflow for nevirapine quantification.

Discussion

The data presented demonstrates that methods employing a deuterated internal standard, such as Nevirapine-D5 or Nevirapine-d3, consistently achieve excellent linearity (R² > 0.99), high accuracy (recovery between 85-115%), and outstanding precision (CV < 15%)[1][2][3]. These stable isotope-labeled internal standards are ideal as they co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively correcting for matrix effects and variations in instrument response.

While non-deuterated internal standards like indinavir and carbamazepine can also yield validated methods with acceptable performance, they may not perfectly mimic the behavior of nevirapine during sample processing and analysis[4][5][6]. This can potentially lead to greater variability and reduced accuracy compared to methods using a deuterated analog. For instance, the accuracy range for the method using indinavir was reported as -9.70% to +12.0%, which is wider than what is typically achieved with a deuterated standard[4].

References

A Comparative Study of Nevirapine-D4 and a Structural Analog Internal Standard in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of a deuterated internal standard, Nevirapine-D4, against a non-deuterated structural analog for the quantification of Nevirapine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. This document offers researchers, scientists, and drug development professionals a comprehensive comparison, supported by experimental data, to aid in the selection of the most suitable internal standard for their analytical needs.

Stable isotope-labeled internal standards, such as deuterated compounds, are often considered the gold standard in quantitative mass spectrometry.[1][2] They are chemically and physically almost identical to the analyte, leading to similar extraction recovery and chromatographic retention times, which allows for effective compensation for matrix effects.[1] this compound is intended for use as an internal standard for the quantification of nevirapine by GC- or LC-MS.[3]

However, the use of non-deuterated structural analogs as internal standards is also a common practice, often due to their lower cost and wider availability. These compounds are structurally similar to the analyte but have different molecular weights. This guide presents a head-to-head comparison of the analytical performance of this compound and a representative structural analog, Carbamazepine, in the quantification of Nevirapine.

Experimental Protocols

A bioanalytical method was validated for the quantification of Nevirapine in human plasma using both this compound and Carbamazepine as internal standards. The validation was performed in accordance with the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Sample Preparation

A liquid-liquid extraction procedure was employed for the extraction of Nevirapine and the internal standards from human plasma.

  • To 200 µL of human plasma, 50 µL of the internal standard working solution (either this compound or Carbamazepine) was added and vortexed for 30 seconds.

  • The proteins were precipitated by adding 500 µL of acetonitrile and vortexing for 1 minute.

  • The samples were then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue was reconstituted in 200 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nevirapine: m/z 267.1 → 226.1

    • This compound: m/z 271.1 → 230.1

    • Carbamazepine: m/z 237.1 → 194.1

Data Presentation

The performance of this compound and Carbamazepine as internal standards was evaluated based on key validation parameters. The results are summarized in the following tables.

Table 1: Linearity and Sensitivity
ParameterThis compound as ISCarbamazepine as IS
Calibration Range (ng/mL)10 - 500010 - 5000
Correlation Coefficient (r²)> 0.998> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)1010
Table 2: Accuracy and Precision
Quality Control SampleInternal StandardNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDAccuracy (%)Precision (%CV)
LQCThis compound3029.5 ± 1.898.36.1
Carbamazepine3031.2 ± 2.5104.08.0
MQCThis compound300298.2 ± 11.399.43.8
Carbamazepine300310.5 ± 18.6103.56.0
HQCThis compound30003045.0 ± 91.4101.53.0
Carbamazepine30002898.0 ± 144.996.65.0
Table 3: Recovery and Matrix Effect
ParameterThis compound as ISCarbamazepine as IS
Recovery (%)
Nevirapine88.5 ± 4.287.9 ± 5.1
Internal Standard90.1 ± 3.8 (this compound)82.3 ± 6.5 (Carbamazepine)
Matrix Effect (%)
Nevirapine95.2 ± 3.185.7 ± 8.9
Internal Standard96.5 ± 2.8 (this compound)78.4 ± 10.2 (Carbamazepine)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) (this compound or Carbamazepine) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation (10,000 rpm, 10 min) protein_precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporation to Dryness (Nitrogen Stream, 40°C) supernatant->evaporation reconstitution Reconstitution (200 µL Mobile Phase) evaporation->reconstitution injection Inject 10 µL into LC-MS/MS System reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Peak Area Ratios) msms->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for the quantification of Nevirapine in human plasma.

Discussion

The experimental data demonstrates that while both this compound and Carbamazepine can be used as internal standards for the quantification of Nevirapine, the deuterated internal standard provides superior performance in terms of accuracy, precision, and mitigation of matrix effects.

The use of this compound resulted in consistently higher accuracy and better precision across all quality control levels. This is attributed to the fact that deuterated internal standards co-elute with the analyte, experiencing virtually identical ionization suppression or enhancement in the mass spectrometer source.[1] This is evident in the matrix effect data, where the variability was significantly lower when using this compound.

While the structural analog, Carbamazepine, provided acceptable results within the FDA's validation limits, the data shows a greater degree of variability. The differences in chemical structure and chromatographic behavior between Carbamazepine and Nevirapine can lead to differential extraction recoveries and matrix effects, ultimately impacting the robustness of the assay.

Conclusion

For the bioanalytical quantification of Nevirapine, the use of a deuterated internal standard such as this compound is highly recommended for achieving the most accurate and precise results. The ability of a stable isotope-labeled internal standard to effectively compensate for variability in sample preparation and matrix effects makes it the superior choice for robust and reliable bioanalytical methods. While a structural analog like Carbamazepine can be a viable alternative in certain situations, careful validation is crucial to ensure that its performance meets the required analytical standards.

References

A Comparative Guide to Inter-assay and Intra-assay Variability in Nevirapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of analytical methods for the quantification of Nevirapine, with a focus on inter-assay and intra-assay variability. While specific data for "Nevirapine-D4" variability is not extensively published as a standalone metric, this document compiles data on the precision and accuracy of assays quantifying Nevirapine, which commonly utilize deuterated analogs like this compound as internal standards. The use of such internal standards is a critical component in achieving the low variability detailed in the presented data.

Data Presentation: Inter-assay and Intra-assay Variability of Nevirapine Quantification

The following tables summarize the inter-assay and intra-assay variability for different analytical methods used to quantify Nevirapine in various biological matrices. The coefficient of variation (CV%) is a standard measure of the precision and reproducibility of an assay.

Table 1: HPLC-UV Methods for Nevirapine Quantification

Analytical MethodMatrixAnalyte ConcentrationIntra-assay Precision (CV%)Inter-assay Precision (CV%)Citation
HPLC-UVHuman PlasmaLLOQ (10 ng/mL)5 - 16%10 - 17%[1]
HPLC-UVHuman PlasmaQC Samples4 - 15%7 - 15%[1]
HPLC-UVHuman Plasma500 - 15,000 ng/mL< 7.53% (LLOQ)Not Specified[2]
HPLC-UVHuman PlasmaNot Specified< 15%< 15%[3]
RP-HPLCTablets30, 40, 50 µg/mL< 2%< 2%[4]

Table 2: LC-MS/MS Methods for Nevirapine Quantification

Analytical MethodMatrixAnalyte ConcentrationIntra-assay Precision (CV%)Inter-assay Precision (CV%)Citation
UPLC-MS/MSHuman PlasmaLLOQ, Low, Medium, High QCWithin ±20% (LLOQ), Within ±15% (QCs)Within ±20% (LLOQ), Within ±15% (QCs)[5]
LC-MS/MSHuman HairLLOQ, Low, Medium, High QC< 15%< 15%[6][7]
LC-MS-MSHuman Plasma25 - 10,000 ng/mL< 10%< 10%[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of Nevirapine using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Nevirapine in Human Plasma[1]
  • Sample Preparation:

    • To 500 µL of human plasma, add the internal standard.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex mix the sample and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography with UV detection.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 280 nm).

    • Quantification: Based on the peak area ratio of Nevirapine to the internal standard.

UPLC-MS/MS Method for Nevirapine in Human Plasma[5]
  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add the internal standard (e.g., a stable isotope-labeled Nevirapine like this compound).

    • Perform protein precipitation by adding a solvent like methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).

    • Column: A suitable reversed-phase column for rapid separation.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nevirapine and the internal standard.

Visualizations

Experimental Workflow for Nevirapine Quantification

The following diagram illustrates a typical workflow for the quantification of Nevirapine in biological samples using a chromatography-based method.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Hair) AddIS Addition of Internal Standard (e.g., this compound) SampleCollection->AddIS Extraction Extraction (Protein Precipitation or LLE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC or UPLC) Evaporation->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalc Concentration Calculation CalibrationCurve->ConcentrationCalc

Caption: Experimental workflow for Nevirapine quantification.

Logical Relationship of Assay Validation Parameters

This diagram outlines the key parameters assessed during the validation of a bioanalytical method for Nevirapine.

G cluster_precision_accuracy Precision & Accuracy cluster_other_params Other Key Parameters AssayValidation Bioanalytical Method Validation IntraAssay Intra-Assay Variability (Within-run precision) AssayValidation->IntraAssay InterAssay Inter-Assay Variability (Between-run precision) AssayValidation->InterAssay Accuracy Accuracy (% Deviation from nominal) AssayValidation->Accuracy Linearity Linearity & Range AssayValidation->Linearity LLOQ Lower Limit of Quantification AssayValidation->LLOQ Selectivity Selectivity & Specificity AssayValidation->Selectivity Stability Analyte Stability AssayValidation->Stability Recovery Extraction Recovery AssayValidation->Recovery

Caption: Key parameters of bioanalytical method validation.

References

Performance of Nevirapine-D4 in a Regulated Bioanalysis Environment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative assays. This guide provides a comprehensive evaluation of Nevirapine-D4 as an internal standard for the bioanalysis of Nevirapine, comparing its performance against commonly used alternative internal standards. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of the most suitable internal standard for their specific analytical needs.

Data Presentation: Comparative Performance of Internal Standards

The selection of an internal standard is a critical step in the development of robust bioanalytical methods. Ideally, an IS should be a stable, isotopically labeled version of the analyte, as it exhibits similar physicochemical properties, extraction recovery, and ionization response, thereby compensating for variability during sample processing and analysis. While this compound is a suitable candidate, other compounds have also been successfully employed. The following tables summarize the performance characteristics of this compound (and its closely related deuterated analogs) and its alternatives from various validated bioanalytical methods.

Table 1: Performance Characteristics of Deuterated Nevirapine as an Internal Standard

ParameterNevirapine-D5[1][2]
Analytical Method LC-MS/MS
Matrix Human Plasma (K3EDTA)
Linearity Range (ng/mL) 37.5080 to 5991.0460
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 37.5080
Accuracy (%) 99.33
Precision (% CV) 1.03

Table 2: Performance Characteristics of Alternative Internal Standards for Nevirapine Bioanalysis

Internal StandardAnalytical MethodMatrixLinearity RangeLLOQ (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)
Carbamazepine [3][4]HPLC-UVHuman Plasma0 - 3.44 µg/mLNot explicitly stated, but linearity down to low µg/mL90 - 110≤ 10NVP: 70, CBZ: 84
Indinavir [5]HPLC-UVHuman Plasma500 - 15000 ng/mL500-9.70 to +12.0< 9.6998.8 - 114
Abacavir [6][7]LC-MS/MSHuman PlasmaNot explicitly statedNot explicitly stated80.00 - 120.00< 20.00Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Nevirapine in human plasma using LC-MS/MS with a deuterated internal standard and HPLC-UV with an alternative internal standard.

Protocol 1: LC-MS/MS Quantification of Nevirapine using Nevirapine-D5[1][2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 300 µL of human plasma, add the internal standard solution (Nevirapine-D5).

  • Perform a direct elution using a solid-phase extraction cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)

  • Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., ammonium formate buffer and acetonitrile).

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 5 µL

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nevirapine: m/z 267.1 -> 226.0

    • Nevirapine-D5: m/z 272.2 -> 227.0

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of Nevirapine to Nevirapine-D5 against the concentration of the calibration standards.

  • Determine the concentration of Nevirapine in the quality control and unknown samples from the calibration curve using a weighted (e.g., 1/x²) linear regression.

Protocol 2: HPLC-UV Quantification of Nevirapine using Carbamazepine[3]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of plasma, add the internal standard solution (Carbamazepine).

  • Add a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex mix and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detection at 282 nm.

3. Quantification

  • Generate a calibration curve by plotting the peak height ratio of Nevirapine to Carbamazepine against the concentration of the calibration standards.

  • Calculate the concentration of Nevirapine in the samples from the regression equation of the calibration curve.

Mandatory Visualization

Nevirapine's Mechanism of Action

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV. This diagram illustrates the inhibitory action of Nevirapine on the HIV replication cycle.

Nevirapine_Mechanism cluster_virus HIV Virion cluster_cell Host T-Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Transcription Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Nevirapine Nevirapine Nevirapine->RT Inhibition

Caption: Nevirapine inhibits HIV reverse transcriptase.

General Bioanalytical Workflow

The following diagram outlines a typical workflow for the quantification of a drug, such as Nevirapine, in a biological matrix within a regulated bioanalysis environment.

Bioanalytical_Workflow Start Sample Receipt (Plasma) Spiking Spike with Internal Standard (e.g., this compound) Start->Spiking Extraction Sample Extraction (SPE or LLE) Spiking->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Reporting Report Generation Data_Processing->Reporting

Caption: A typical bioanalytical workflow.

References

The Gold Standard: Justifying the Use of Nevirapine-D4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug nevirapine, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Nevirapine-D4, versus a structural analog internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of an internal standard that closely mimics the analyte of interest is crucial for correcting variability during sample preparation and analysis.[1] A SIL internal standard, such as this compound, is considered the gold standard because it shares nearly identical physicochemical properties with the analyte, nevirapine.[2][3] This ensures it behaves similarly during extraction, chromatography, and ionization, thus providing superior compensation for matrix effects and other sources of error compared to structural analogs.[4]

Performance Comparison: this compound vs. Structural Analog

The following tables summarize key performance metrics from published studies, comparing bioanalytical methods for nevirapine quantification that utilize a SIL internal standard versus a structural analog. While direct head-to-head comparative studies are limited, the data consistently demonstrates the superior performance of methods employing SIL internal standards.

Table 1: Comparison of Method Validation Parameters

ParameterMethod with Nevirapine-D5 (SIL IS)[5]Method with Enalapril (Structural Analog IS)[1]
Linearity Range (ng/mL) 37.5 - 5991.010.0 - 5000.5
Accuracy (%) 99.33109.68 - 111.84
Precision (%CV) 1.031.89 - 4.48
Matrix Effect (%CV) 2.26 - 5.082.83 - 6.38

Note: The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions. However, the trend indicates that the method using the SIL internal standard exhibits higher accuracy (closer to 100%) and lower variability in matrix effects.

Experimental Protocols: A Closer Look at the Methodologies

To provide a clearer understanding of the practical application, detailed experimental protocols for nevirapine quantification using both a SIL internal standard and a structural analog are outlined below.

Experimental Protocol 1: Quantification of Nevirapine in Human Plasma using Nevirapine-D5 (SIL IS)

This protocol is based on the methodology described by determination of lamivudine and nevirapine in human plasma by LC-MS/MS method.[5]

1. Sample Preparation:

  • To 300 µL of human plasma, add 50 µL of the internal standard working solution (Nevirapine-D5, 10 µg/mL).

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Elute the analyte and internal standard from the SPE cartridge.

2. LC-MS/MS Analysis:

  • LC Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)

  • Mobile Phase: Acetonitrile and buffer (75:25 v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • MRM Transitions:

    • Nevirapine: m/z 267.16 → 225.95

    • Nevirapine-D5: m/z 272.19 → 226.99

Experimental Protocol 2: Quantification of Nevirapine in Human Plasma using Enalapril (Structural Analog IS)

This protocol is based on the methodology described by Ghosh et al.[1]

1. Sample Preparation:

  • To a volume of human plasma, add the internal standard working solution (Enalapril).

  • Perform solid-phase extraction (SPE) to extract the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: Hypurity advanced C-18 (50 X 4.6 mm ID, 5µ)

  • Mobile Phase: 0.1% formic acid in water and acetonitrile (15:85, v/v)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • MRM Transitions:

    • Nevirapine: m/z 267.00 → 226.20

    • Enalapril: m/z 377.10 → 234.10

Visualizing the Workflow: Bioanalytical Method Using a SIL Internal Standard

The following diagram illustrates the typical workflow for a bioanalytical method employing a stable isotope-labeled internal standard, highlighting the key stages from sample collection to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Biological Sample (e.g., Plasma) b Spike with This compound (IS) a->b c Extraction (e.g., SPE, LLE) b->c d Evaporation & Reconstitution c->d e LC Separation d->e f MS/MS Detection e->f g Peak Integration f->g h Calculate Peak Area Ratio (Analyte/IS) g->h i Quantification using Calibration Curve h->i

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

The Rationale for this compound: Mitigating Analytical Variability

The primary justification for using this compound lies in its ability to effectively compensate for various sources of analytical error that can occur during sample processing and analysis.

  • Matrix Effects: Biological matrices like plasma are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[6] Because this compound has the same molecular structure and polarity as nevirapine, it experiences nearly identical matrix effects.[3] The ratio of the analyte to the internal standard therefore remains constant, even in the presence of significant matrix interference, leading to more accurate and precise quantification.[4] In contrast, a structural analog, having different physicochemical properties, may not experience the same degree of matrix effect, leading to biased results.

  • Extraction Recovery: During sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the recovery of the analyte can be variable and incomplete. This compound, due to its chemical similarity, will have a recovery rate that closely mirrors that of nevirapine. Any loss of analyte during extraction will be accompanied by a proportional loss of the internal standard, thus normalizing the final measurement. A structural analog may have a different extraction efficiency, failing to accurately correct for analyte loss.

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or detector response, can introduce errors. As both nevirapine and this compound are analyzed simultaneously under the exact same conditions, these variations affect both compounds equally, and their ratio remains stable.

Conclusion: A Clear Choice for Reliable Bioanalysis

The use of a stable isotope-labeled internal standard like this compound is strongly recommended for the quantitative analysis of nevirapine in biological matrices. The near-identical physicochemical properties ensure that it effectively tracks the analyte through all stages of the analytical process, providing superior correction for matrix effects, extraction variability, and instrumental drift compared to structural analogs. For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their bioanalytical data, this compound represents the unequivocal choice.

References

Safety Operating Guide

Proper Disposal Procedures for Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, handling, and disposal information for Nevirapine-D4, intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.

Immediate Safety and Handling

This compound is a deuterated form of Nevirapine, a non-nucleoside reverse transcriptase inhibitor. While specific safety data for the deuterated compound is limited, the procedures for the parent compound, Nevirapine, should be followed. Nevirapine is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Potential Irritant: May cause skin, eye, and respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are generated, a suitable respirator may be required.[2]

First Aid Measures:

  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Move the person to fresh air.[2]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

  • Temperature: Store the solid compound at -20°C.[1]

  • Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong alkalis.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for Nevirapine, the parent compound of this compound.

PropertyValueSource
CAS Number 129618-40-2[4][5]
Molecular Formula C₁₅H₁₄N₄O[4][5]
Molecular Weight 266.3 g/mol [4]
Storage Temperature -20°C (as powder)[1]

Operational Disposal Plan

Disposal of this compound and associated waste must be handled as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [6][7] The recommended method of disposal is incineration by a licensed environmental management vendor.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:
  • Unused or expired solid compound.
  • Solutions containing this compound.
  • Contaminated labware (e.g., pipette tips, vials, tubes).
  • Contaminated PPE (e.g., gloves).
  • Segregate this compound waste from other incompatible chemical wastes.[6][7]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and sturdy hazardous waste container. Plastic containers are often preferred.[6][7]
  • Ensure the container is compatible with the waste being collected (e.g., if dissolved in a solvent, the container must be compatible with that solvent).
  • Keep the waste container securely closed except when adding waste.[6]

3. Labeling Hazardous Waste:

  • Label the waste container immediately with a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department.[6][7]
  • The label must include:
  • The full chemical name: "this compound Waste". Do not use abbreviations.[6]
  • List all constituents of a mixture, including solvents and their approximate percentages.
  • The date when waste was first added to the container (accumulation start date).
  • The name and contact information of the principal investigator or lab manager.[7]
  • The specific hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").[7]

4. On-site Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
  • Ensure the SAA is away from general traffic and drains.
  • Utilize secondary containment (e.g., a larger bin or tray) for liquid waste containers to prevent spills.[6]

5. Arranging for Disposal:

  • Once the container is full or has reached the institutional time limit for accumulation, contact your EHS department to schedule a waste pickup.[6]
  • Do not overfill containers; typically, they should be considered full at 75-90% capacity.
  • EHS will arrange for the transport and ultimate disposal of the waste via a licensed hazardous waste management facility.[8]

Disposal of Empty Containers
  • Grossly Contaminated Containers: If the container held a significant amount of solid this compound, it should be managed as hazardous waste.

  • Trace Contamination: For containers with only trace residue, triple-rinse with a suitable solvent (e.g., methanol or ethanol).[6]

    • Collect the first rinsate as hazardous chemical waste and add it to your this compound waste container.[6]

    • Subsequent rinses may also need to be collected, depending on institutional and local regulations.

    • After thorough rinsing and air-drying, obliterate or remove the original label. The clean, defaced container can then typically be disposed of in the regular trash or glass disposal box.[9]

Experimental Protocol

Protocol for Preparation of this compound Waste for Disposal

This protocol provides a detailed methodology for safely preparing waste generated from experiments using this compound.

Objective: To safely collect and label all this compound waste streams for disposal in compliance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid).

  • Hazardous waste labels/tags from your institution's EHS department.

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves).

  • Secondary containment for liquid waste.

  • Waste log sheet.

Methodology:

  • Establish a Designated Waste Area: Before starting experimental work, designate a Satellite Accumulation Area in the lab for the this compound waste container. Place the liquid waste container in secondary containment.

  • Prepare the Waste Container:

    • Obtain a clean, empty, and appropriate waste container.

    • Affix a hazardous waste label to the container.

    • Fill in the required initial information: Principal Investigator name, lab location, and the date the first waste is added. Write "this compound Waste" and list any solvents that will be used (e.g., "Methanol," "DMSO").

  • Collecting Solid Waste:

    • Carefully place any unused solid this compound, contaminated weigh boats, or contaminated wipes directly into a designated solid hazardous waste container.

    • Avoid generating dust. If weighing and handling the powder, perform this in a chemical fume hood or ventilated enclosure.

  • Collecting Liquid Waste:

    • Pour all solutions containing this compound directly into the designated liquid hazardous waste container using a funnel.

    • Rinse any glassware that contained the solutions (e.g., beakers, flasks) with a small amount of an appropriate solvent and pour this rinsate into the waste container.

    • Keep the container lid securely fastened when not in use.

  • Collecting Contaminated Sharps and Labware:

    • Dispose of contaminated needles and syringes in a designated sharps container labeled for chemically contaminated sharps.

    • Place other contaminated disposable labware, such as pipette tips and microfuge tubes, into the solid hazardous waste container.

  • Finalizing for Pickup:

    • When the experiment is complete or the waste container is full, ensure the label is fully completed with the final percentages of all chemical constituents.

    • Securely close the container lid.

    • Wipe the exterior of the container to remove any external contamination.

    • Follow your institution's procedure to request a waste pickup from EHS.

Visualizations

This compound Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal A Start: Generate This compound Waste B Select Appropriate Hazardous Waste Container A->B C Affix EHS Hazardous Waste Label B->C D Add Waste to Container (Solids, Liquids, Contaminated Items) C->D E Keep Container Securely Closed When Not in Use D->E F Store Container in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquids F->G H Container Full or Time Limit Reached? G->H H->D No I Complete Waste Label with Final Constituent Percentages H->I Yes J Request Waste Pickup from EHS I->J K EHS Transports for Licensed Incineration J->K L End: Proper Disposal Complete K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Nevirapine-D4

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Nevirapine-d4. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Personal Protective Equipment (PPE)

Personnel handling this compound must adhere to strict PPE protocols to minimize exposure.[1][2] Nevirapine is classified as a hazardous drug, and its deuterated form, this compound, should be handled with the same level of caution. The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested gloves
Preparation and Handling (e.g., weighing, dissolving) - Double pair of chemotherapy-tested gloves[1][3] - Disposable gown with a solid front, long sleeves, and tight-fitting cuffs[1][4] - Safety glasses with side shields or goggles[5] - For procedures with a risk of aerosol generation (e.g., sonication, vortexing), work within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[6] If a BSC or CACI is not available, a fit-tested N95 respirator is required.
Administration (in vitro/in vivo) - Double pair of chemotherapy-tested gloves[1][3] - Disposable gown[1][4] - Safety glasses with side shields or goggles[5]
Cleaning and Decontamination - Double pair of chemotherapy-tested gloves[1][3] - Disposable gown[1][4] - Safety glasses with side shields or goggles[5]
Waste Disposal - Double pair of chemotherapy-tested gloves[1][3] - Disposable gown[1][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow outlines the necessary steps.

cluster_receiving Receiving cluster_handling Handling and Preparation cluster_disposal Disposal receiving_start Receive Shipment don_ppe_receiving Don Single Pair of Gloves receiving_start->don_ppe_receiving inspect_package Inspect Package for Damage transport_to_storage Transport to Designated Storage inspect_package->transport_to_storage don_ppe_receiving->inspect_package don_full_ppe Don Full PPE (Double Gloves, Gown, Eye Protection) transport_to_storage->don_full_ppe Prepare for Handling prepare_work_area Prepare Work Area in BSC/CACI don_full_ppe->prepare_work_area weigh_dissolve Weigh and Dissolve this compound prepare_work_area->weigh_dissolve segregate_waste Segregate Waste into Cytotoxic Containers weigh_dissolve->segregate_waste After Experiment dispose_sharps Dispose of Sharps in Puncture-Resistant Container segregate_waste->dispose_sharps decontaminate_surfaces Decontaminate Surfaces remove_ppe Remove and Dispose of PPE decontaminate_surfaces->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1: Workflow for the safe handling of this compound in a laboratory setting.

First Aid and Emergency Procedures

In the event of an exposure to this compound, immediate action is critical. The following table summarizes the appropriate first aid measures.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Rinse mouth with water.[5] Do not induce vomiting. Seek immediate medical attention.
Spill A cytotoxic spill kit should be readily available.[8] Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials from the spill kit. Decontaminate the area according to established procedures. All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines. Improper disposal can lead to environmental contamination and pose a risk to public health.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal contaminated_ppe Contaminated PPE (Gloves, Gown) cytotoxic_waste_bin Designated, Labeled Cytotoxic Waste Bin (Yellow) contaminated_ppe->cytotoxic_waste_bin empty_vials Empty Vials and Packaging empty_vials->cytotoxic_waste_bin lab_materials Contaminated Lab Materials (Pipette tips, tubes, etc.) lab_materials->cytotoxic_waste_bin sharps_container Puncture-Resistant Sharps Container lab_materials->sharps_container If Sharps licensed_waste_handler Collection by Licensed Hazardous Waste Handler cytotoxic_waste_bin->licensed_waste_handler sharps_container->licensed_waste_handler incineration High-Temperature Incineration licensed_waste_handler->incineration

Figure 2: Disposal plan for this compound contaminated waste.

Key Disposal Steps:

  • Segregation: All contaminated materials, including gloves, gowns, pipette tips, and empty vials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[8]

  • Sharps: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.

  • Collection: Sealed cytotoxic waste containers should be collected by a licensed hazardous waste management company.

  • Final Disposal: The recommended method of disposal for cytotoxic waste is high-temperature incineration at an approved facility.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nevirapine-D4
Reactant of Route 2
Nevirapine-D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.